molecular formula C9H16N2O3 B2484787 3-(4-acetylpiperazin-1-yl)propanoic Acid CAS No. 705941-78-2

3-(4-acetylpiperazin-1-yl)propanoic Acid

Katalognummer: B2484787
CAS-Nummer: 705941-78-2
Molekulargewicht: 200.238
InChI-Schlüssel: PQMOJMGTJRRLHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-acetylpiperazin-1-yl)propanoic Acid is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.238. The purity is usually 95%.
BenchChem offers high-quality 3-(4-acetylpiperazin-1-yl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-acetylpiperazin-1-yl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(4-acetylpiperazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-8(12)11-6-4-10(5-7-11)3-2-9(13)14/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMOJMGTJRRLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Bifunctional Scaffold: Chemical Structure, Synthesis, and Applications of 3-(4-Acetylpiperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry and combinatorial library synthesis, the demand for bifunctional building blocks that simultaneously improve physicochemical properties and offer orthogonal reactivity is paramount. 3-(4-acetylpiperazin-1-yl)propanoic acid (CAS: 705941-78-2) has emerged as a highly versatile scaffold.

By integrating a polar, hydrogen-bond-accepting acetylpiperazine core with a flexible propanoic acid linker, this compound serves as an ideal moiety for optimizing the pharmacokinetic (PK) profiles of hydrophobic Active Pharmaceutical Ingredients (APIs). As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a structural tuning dial: the piperazine ring enhances aqueous solubility and metabolic stability, while the terminal carboxylic acid provides a reliable handle for late-stage functionalization, such as amide coupling or solid-phase peptide synthesis (SPPS)[1].

Structural Topography and Physicochemical Profiling

Understanding the innate reactivity of 3-(4-acetylpiperazin-1-yl)propanoic acid requires a deconstruction of its structural topology:

  • The Acetyl Cap: The

    
    -acetylation of the piperazine ring neutralizes one of the basic nitrogen atoms, converting it into an amide. This prevents unwanted polymerization or side-reactions during downstream coupling and precisely modulates the overall pKa of the molecule[2].
    
  • The Tertiary Amine: The remaining piperazine nitrogen acts as a tertiary amine. At physiological pH (7.4), it remains partially protonated, which is critical for enhancing the aqueous solubility of the final drug conjugate.

  • The Propanoic Acid Tail: The three-carbon aliphatic chain provides necessary spatial flexibility, minimizing steric hindrance when coupling the scaffold to bulky macrocyclic kinase inhibitors or Proteolysis Targeting Chimeras (PROTACs)[3].

Quantitative Physicochemical Data

The following table summarizes the critical molecular descriptors necessary for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) impact of incorporating this scaffold into a lead compound[4].

PropertyValue
Chemical Name 3-(4-acetylpiperazin-1-yl)propanoic acid
CAS Registry Number 705941-78-2
Molecular Formula C9H16N2O3
Molecular Weight 200.24 g/mol
SMILES String CC(=O)N1CCN(CCC(=O)O)CC1
Topological Polar Surface Area (TPSA) ~57.6 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
Rotatable Bonds 4

Chemical Synthesis: The Aza-Michael Addition Protocol

The most atom-economical and scalable route to synthesize 3-(4-acetylpiperazin-1-yl)propanoic acid is via an aza-Michael addition between 1-acetylpiperazine and acrylic acid[5].

Causality-Driven Methodology

To ensure high fidelity and prevent the auto-polymerization of acrylic acid, the reaction must be kinetically controlled during initiation and thermodynamically driven during propagation.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 1-acetylpiperazine in a 9:1 mixture of Ethanol/Water.

    • Causality: Protic solvents stabilize the zwitterionic transition state of the aza-Michael addition via hydrogen bonding, significantly accelerating the reaction rate without the need for Lewis acid catalysts.

  • Initiation: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of acrylic acid dropwise over 30 minutes.

    • Causality: The dropwise addition at sub-ambient temperatures dissipates the exothermic heat of mixing, preventing the thermal initiation of acrylic acid polymerization.

  • Propagation: Equip the flask with a reflux condenser and heat the mixture to 80°C for 12 hours.

    • Causality: Elevating the temperature overcomes the activation energy barrier for the nucleophilic attack of the secondary amine onto the

      
      -carbon of the Michael acceptor, driving the equilibrium toward the thermodynamic product.
      
  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the

    
     129 peak (1-acetylpiperazine) is fully consumed, and the 
    
    
    
    201 peak (
    
    
    ) constitutes >95% of the Total Ion Chromatogram (TIC).
  • Isolation: Remove the solvent in vacuo. Recrystallize the crude zwitterionic solid from a mixture of cold acetone and diethyl ether to yield the pure target compound (>97% purity).

AzaMichael N1 1-Acetylpiperazine (Nucleophile) N3 Aza-Michael Addition (EtOH/H2O, 80°C) N1->N3 N2 Acrylic Acid (Electrophile) N2->N3 N4 Zwitterionic Intermediate (Kinetic Control) N3->N4 Proton Transfer N5 3-(4-acetylpiperazin-1-yl) propanoic acid N4->N5 Thermodynamic Product

Fig 1: Aza-Michael addition workflow detailing the synthesis of the target propanoic acid scaffold.

Downstream Functionalization: Amide Coupling in Library Synthesis

Once synthesized, 3-(4-acetylpiperazin-1-yl)propanoic acid is primarily utilized to append the acetylpiperazine moiety onto complex primary or secondary amines via amide bond formation[6]. This is a critical step in the synthesis of macrocyclic kinase inhibitors and targeted protein degraders[3].

Self-Validating Amide Coupling Protocol

For highly efficient coupling, especially with sterically hindered or electron-deficient amines, uronium-based coupling reagents (e.g., HATU) are preferred over standard carbodiimides (e.g., EDC/NHS).

Step-by-Step Protocol:

  • Activation: In an oven-dried vial, dissolve 1.2 equivalents of 3-(4-acetylpiperazin-1-yl)propanoic acid and 1.5 equivalents of HATU in anhydrous DMF.

  • Base Addition: Add 3.0 equivalents of

    
    -Diisopropylethylamine (DIPEA). Stir for 15 minutes at 25°C.
    
    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Add 1.0 equivalent of the target amine. Stir at room temperature for 4–6 hours.

  • Self-Validation: Quench a micro-aliquot in 50% MeCN/H₂O. Analyze via UPLC-MS. A successful reaction is validated by the complete disappearance of the target amine mass and the emergence of a single dominant peak corresponding to the functionalized product. The presence of the HOAt adduct (

    
     137) in the solvent front confirms that the activation step was successful.
    

AmideCoupling A Target Acid (Scaffold) B HATU / DIPEA (Activation) A->B C HOAt Active Ester (Transient) B->C DMF, 25°C E Functionalized API / Linker C->E D Primary Amine (R-NH2) D->E Nucleophilic Attack

Fig 2: Mechanism-driven amide coupling protocol utilizing HATU for efficient library generation.

Conclusion

The integration of 3-(4-acetylpiperazin-1-yl)propanoic acid into a medicinal chemist's toolkit provides a robust, predictable method for modulating the physicochemical properties of drug candidates. By adhering to the causality-driven protocols outlined above—specifically the temperature-controlled aza-Michael addition and the HOAt-mediated amide coupling—researchers can ensure high-fidelity synthesis and seamless incorporation of this bifunctional scaffold into next-generation therapeutics.

References

  • ACS Publications. "Unraveling Structure–Reactivity and Structure–Property Relationships for the Amidation of Methyl Ester-Functionalized Poly(2-Oxazoline)s." Macromolecules. Available at:[Link]

  • Nottingham ePrints. "Design, synthesis, and optimisation of highly selective macrocyclic CDK9 inhibitors." University of Nottingham. Available at: [Link]

Sources

The Therapeutic Potential and Strategic Utility of 3-(4-Acetylpiperazin-1-yl)propanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 3-(4-Acetylpiperazin-1-yl)propanoic acid (CAS: 705941-78-2) has emerged as a highly versatile, privileged scaffold in drug discovery. Characterized by a rigid piperazine core, an N-acetyl capping group, and a flexible propanoic acid moiety, this molecule serves as a critical component in Targeted Protein Degradation (PROTAC) linkerology[1], physicochemical property tuning[2], and the design of highly selective receptor agonists[3].

This technical guide dissects the mechanistic rationale behind utilizing 3-(4-acetylpiperazin-1-yl)propanoic acid, detailing its physicochemical advantages, its role in key therapeutic pathways, and field-proven experimental protocols for its integration into novel chemical entities.

Structural Rationale & Physicochemical Tuning

The utility of 3-(4-acetylpiperazin-1-yl)propanoic acid stems from the synergistic effects of its three structural domains. As a Senior Application Scientist, I emphasize to medicinal chemistry teams that building blocks should never be chosen merely for synthetic convenience; they must actively solve PK/PD liabilities.

The Causality of Structural Modifications
  • The Piperazine Core: Piperazine is ubiquitous in CNS and cardiovascular drugs due to its ability to impart rigidity and vectorality, improving target engagement. However, unsubstituted piperazine is highly basic (pKa ~9.8), which often leads to hERG channel trapping (cardiotoxicity) and phospholipidosis[2].

  • N-Acetylation (The Cap): By acetylating the N4 position, the basicity of the remaining N1 nitrogen is significantly reduced. The electron-withdrawing nature of the acetyl group drops the basic pKa from ~9.8 to approximately 7.9[4]. At physiological pH (7.4), this shifts the molecule from being >99% protonated to only partially protonated, drastically enhancing membrane permeability and mitigating hERG liability[2].

  • Propanoic Acid (The Handle/Pharmacophore): The 2-carbon spacer ending in a carboxylic acid (pKa ~4.5) creates a zwitterionic character in the isolated building block. In drug design, this moiety acts either as a synthetic handle for amide coupling (e.g., PROTAC linkers) or as a critical hydrogen-bond acceptor/donor for engaging basic residues (Arginine/Lysine) in receptor binding pockets[3].

Data Presentation: Physicochemical Property Comparison

The following table summarizes the quantitative advantages of utilizing the acetylated propanoic acid derivative over a standard piperazine scaffold:

Physicochemical PropertyPiperazine1-Acetylpiperazine3-(4-Acetylpiperazin-1-yl)propanoic acid
Basic pKa (Amine) ~9.8~7.9[4]~7.9
Acidic pKa (Carboxyl) N/AN/A~4.5
Charge State (pH 7.4) Cationic (+1)Partially CationicZwitterionic / Anionic (when coupled)
hERG Liability Risk HighLowVery Low
Primary Utility Core ScaffoldFragment / CapPROTAC Linker / Acidic Pharmacophore

Applications in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules requiring a warhead, an E3 ligase ligand, and a linker. The linker is not merely a passive string; its physicochemical properties dictate the folding, solubility, and cell permeability of the entire massive PROTAC molecule.

3-(4-Acetylpiperazin-1-yl)propanoic acid is heavily featured in commercial and proprietary PROTAC screening libraries (such as QuicTPD sets)[1]. The piperazine ring introduces necessary hydrophilicity to prevent the linker from collapsing onto the lipophilic warhead in aqueous media. Meanwhile, the propanoic acid provides an ideal vector for standard amide coupling to amine-bearing E3 ligands (e.g., Thalidomide or VHL derivatives).

PROTAC_Workflow Warhead Target Warhead (Amine-bearing) Linker 3-(4-Acetylpiperazin-1-yl) propanoic acid Warhead->Linker Amide Coupling (HATU/DIPEA) PROTAC Bifunctional PROTAC Degrader Warhead->PROTAC Ligand E3 Ligase Ligand (e.g., CRBN/VHL) Linker->Ligand Cross-linking Linker->PROTAC Ligand->PROTAC

Fig 1: Modular assembly of a PROTAC molecule utilizing 3-(4-acetylpiperazin-1-yl)propanoic acid as a hydrophilic, semi-rigid linker.

Pharmacophore Utility in Receptor Targeting

Beyond linkerology, the 3-(piperazin-1-yl)propanoic acid motif is a proven pharmacophore for nuclear receptors and GPCRs.

A prime example is its application in the synthesis of dual PPARα/γ agonists for the treatment of metabolic disorders[3]. In these architectures, the propanoic acid moiety is not consumed in a coupling reaction; rather, it serves as the acidic headgroup.

  • Mechanistic Causality: The carboxylic acid forms critical hydrogen bonds and salt bridges with the conserved Tyrosine and Histidine residues within the ligand-binding domain (LBD) of the Peroxisome Proliferator-Activated Receptors (PPARs). The piperazine ring directs the hydrophobic tail into the receptor's binding pocket, stabilizing the active conformation required for Retinoid X Receptor (RXR) heterodimerization and subsequent gene transcription[3].

PPAR_Pathway Agonist Piperazine-Propanoic Acid Derivative Receptor PPARα/γ LBD (Target Receptor) Agonist->Receptor H-Bonding via Propanoic Acid Complex Ligand-Receptor Complex (Active Conformation) Receptor->Complex RXR Heterodimerization Transcription Target Gene Transcription (Metabolic Regulation) Complex->Transcription PPRE Binding

Fig 2: Mechanism of action for PPARα/γ dual agonists utilizing the propanoic acid pharmacophore to drive metabolic regulation.

Experimental Protocol: Amide Coupling for Library Generation

To ensure trustworthiness and reproducibility, the following protocol details the optimal conditions for coupling 3-(4-acetylpiperazin-1-yl)propanoic acid to a primary amine (e.g., a target-binding warhead). This methodology is designed as a self-validating system, utilizing specific reagents to prevent side reactions.

Reagents & Materials
  • Acid: 3-(4-Acetylpiperazin-1-yl)propanoic acid (1.0 eq)

  • Amine: Target Warhead or E3 Ligand (0.9 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology & Causality
  • Pre-Activation: Dissolve 3-(4-acetylpiperazin-1-yl)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency with aliphatic carboxylic acids, rapidly forming a highly reactive HOAt ester. The 15-minute pre-activation ensures complete conversion of the acid before the amine is introduced, preventing the amine from reacting directly with the uronium salt of HATU (which would form an unreactive guanidinium byproduct). DIPEA (pKa ~10.5) ensures the propanoic acid is fully deprotonated for activation without acting as a competing nucleophile.

  • Coupling: Add the amine-bearing warhead (0.9 eq) to the activated mixture. Stir under an inert atmosphere (N2 or Ar) for 2 to 4 hours. Monitor reaction progress via LC-MS.

    • Causality: Using the amine as the limiting reagent (0.9 eq) is a strategic choice. It ensures total consumption of the valuable warhead and simplifies downstream purification, as the excess activated acid and HATU byproducts are easily removed during aqueous workup.

  • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO3 (3x) and brine (1x).

    • Causality: The NaHCO3 wash serves a dual purpose: it neutralizes any residual acid and efficiently partitions the highly water-soluble HOAt byproduct and DMF into the aqueous layer, leaving the pure coupled product in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient due to the polarity of the piperazine ring).

Conclusion

3-(4-Acetylpiperazin-1-yl)propanoic acid is far more than a simple spacer. It is a highly engineered chemical tool that allows drug discovery professionals to finely tune the pKa, solubility, and target-binding vectors of their molecules. Whether deployed as a hydrophilic backbone in PROTAC degraders or as an active pharmacophore in metabolic receptor agonists, mastering the physicochemical properties and synthetic handling of this compound is essential for modern therapeutic development.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

  • 2-(piperazin-1-yl) propanoic acid compounds: synthesis and biological evaluation of dual PPARalpha/gamma agonists Source: Bioorganic & Medicinal Chemistry Letters / PubMed (NIH) URL:[Link]

  • 1-Acetylpiperazine | C6H12N2O | CID 83795 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the 3-(4-Acetylpiperazin-1-yl)propanoic Acid Pharmacophore as a Putative Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the 3-(4-acetylpiperazin-1-yl)propanoic acid scaffold as a potential pharmacophore for the inhibition of Coagulation Factor Xa (FXa). While direct experimental data for this specific molecule is limited, its structural motifs are present in a known class of anticoagulants. This document synthesizes established principles of FXa inhibitor design, pharmacophore modeling, and bioassay validation to present a comprehensive framework for investigating the therapeutic potential of this and related compounds. We will delve into the scientific rationale behind experimental designs, provide detailed protocols for key assays, and utilize computational modeling to visualize the core pharmacophoric features. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel antithrombotic agents.

Introduction: The Unmet Need in Anticoagulation and the Promise of Novel Scaffolds

Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, remain a leading cause of morbidity and mortality worldwide.[1] For decades, the mainstay of anticoagulant therapy has been vitamin K antagonists like warfarin. However, their narrow therapeutic window, numerous drug-drug interactions, and the need for frequent monitoring have driven the search for safer and more convenient alternatives.

The discovery of direct oral anticoagulants (DOACs) that specifically target key enzymes in the coagulation cascade has revolutionized this field.[2] One of the most successful targets in this endeavor is Factor Xa (FXa), a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways.[1][3] The inhibition of FXa offers a promising strategy for preventing and treating thrombosis.[2][3]

The molecule 3-(4-acetylpiperazin-1-yl)propanoic acid, while not extensively studied, presents an intriguing scaffold. Its constituent parts—a piperazine ring, an acetyl group, and a propanoic acid moiety—are found in various biologically active compounds. Notably, the piperazine core is a common feature in many FXa inhibitors. This guide will, therefore, explore the potential of this molecule as a lead structure for novel FXa inhibitors.

The Factor Xa Pharmacophore: A Blueprint for Inhibition

A pharmacophore is an abstract description of the molecular features necessary for a drug to recognize and bind to a biological target. For Factor Xa inhibitors, a well-defined pharmacophore has emerged from extensive structure-activity relationship (SAR) studies and co-crystal structures of inhibitors bound to the enzyme.

The active site of FXa is a deep, "L"-shaped cleft with distinct sub-pockets (S1, S2, S3, and S4). A successful inhibitor must present chemical features that can favorably interact with these pockets. Based on published data, a general pharmacophore model for direct FXa inhibitors includes:

  • A strong basic group: This feature, often an amidine or a related motif, anchors the inhibitor in the negatively charged S1 pocket.

  • A central aromatic or heteroaromatic ring: This component typically occupies the S4 pocket and engages in hydrophobic and/or pi-stacking interactions.

  • Hydrogen bond donors and acceptors: These are crucial for specific interactions with amino acid residues lining the active site.

  • A hydrophobic moiety: This group often extends into the S3 pocket.

While 3-(4-acetylpiperazin-1-yl)propanoic acid does not possess a classical strong basic group for S1 pocket binding, its propanoic acid moiety could potentially interact with other regions of the active site, or the scaffold could be modified to incorporate an S1-binding element. The piperazine ring and acetyl group can be explored for their potential to occupy other pockets and form key hydrogen bonds.

Visualizing the Putative Pharmacophore

The following diagram illustrates a generalized pharmacophore model for FXa inhibitors and speculates on how the 3-(4-acetylpiperazin-1-yl)propanoic acid scaffold might be oriented or modified to fit this model.

FXa_Pharmacophore cluster_FXa Factor Xa Active Site cluster_Inhibitor Generalized FXa Inhibitor Pharmacophore cluster_Test_Molecule 3-(4-acetylpiperazin-1-yl)propanoic acid S1 S1 Pocket (Negatively Charged) S4 S4 Pocket (Aromatic) Other Other Pockets Basic Basic Group Basic->S1 Anchoring Interaction Aromatic Aromatic Core Aromatic->S4 Hydrophobic/π-stacking HBD_A H-Bond Donor/Acceptor HBD_A->Other Propanoic_Acid Propanoic Acid Propanoic_Acid->Other Potential Interaction Piperazine Piperazine Core Piperazine->Other Potential Interaction Acetyl Acetyl Group Acetyl->HBD_A Potential H-Bond

Caption: Generalized FXa inhibitor pharmacophore and potential mapping of the test molecule.

Experimental Workflow for Biological Activity Assessment

The investigation of a novel compound's biological activity follows a logical and rigorous progression from in vitro enzymatic assays to cell-based and, eventually, in vivo models. The following workflow is designed to be a self-validating system, with each step building upon the last to provide a comprehensive understanding of the compound's potential as an FXa inhibitor.

Workflow Overview

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico & Biophysical cluster_ex_vivo Ex Vivo & In Vivo Synthesis Compound Synthesis & Purification FXa_Assay Primary Screen: FXa Inhibition Assay Synthesis->FXa_Assay Selectivity Selectivity Assays (e.g., Thrombin, Trypsin) FXa_Assay->Selectivity Active Compounds Docking Molecular Docking FXa_Assay->Docking Kinetics Enzyme Kinetics (Mechanism of Inhibition) Selectivity->Kinetics SPR Biophysical Binding (e.g., SPR) Kinetics->SPR Clotting_Assays Plasma Clotting Assays (aPTT, PT) Kinetics->Clotting_Assays In_Vivo In Vivo Thrombosis Models Clotting_Assays->In_Vivo Promising Candidates

Caption: A stepwise experimental workflow for the evaluation of novel FXa inhibitors.

Detailed Experimental Protocols

Principle: This is a chromogenic assay that measures the residual activity of FXa after incubation with the test compound. FXa cleaves a synthetic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The degree of color inhibition is proportional to the inhibitory activity of the compound.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic FXa substrate (e.g., S-2222)

  • Tris-HCl buffer (pH 8.4) containing NaCl and CaCl2

  • Test compound (3-(4-acetylpiperazin-1-yl)propanoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Rivaroxaban, Apixaban)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution (or buffer for the negative control).

  • Add 20 µL of human FXa solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Interpretation: A low IC50 value indicates potent inhibition of FXa. The results should be compared to the positive control.

Principle: To ensure the compound is specific for FXa, its inhibitory activity against other related serine proteases, such as thrombin and trypsin, should be assessed. This is crucial for predicting potential off-target effects.

Procedure: The protocol is similar to the FXa inhibition assay, but with the respective enzymes (thrombin, trypsin) and their corresponding chromogenic substrates.

Data Interpretation: A selective FXa inhibitor will have a significantly higher IC50 value for other proteases compared to FXa. A selectivity index can be calculated (IC50 for other protease / IC50 for FXa).

Principle: These assays measure the effect of the inhibitor on the overall coagulation process in human plasma. The prothrombin time (PT) assay evaluates the extrinsic and common pathways, while the activated partial thromboplastin time (aPTT) assay assesses the intrinsic and common pathways.

Procedure:

  • Human plasma is incubated with various concentrations of the test compound.

  • For the PT assay, tissue factor is added to initiate coagulation.

  • For the aPTT assay, a contact activator and phospholipids are added.

  • The time to clot formation is measured using a coagulometer.

Data Interpretation: An effective anticoagulant will prolong the clotting time in a dose-dependent manner.

Computational Modeling and Structure-Activity Relationships

In silico techniques are invaluable for understanding how a ligand binds to its target and for guiding the design of more potent and selective analogs.[3][4][5][6]

Molecular Docking

Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding mode and key interactions of 3-(4-acetylpiperazin-1-yl)propanoic acid with the FXa active site.

Workflow:

  • Obtain the crystal structure of human Factor Xa from the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformation of the test molecule.

  • Define the binding site based on the co-crystallized ligand in the PDB structure.

  • Perform the docking simulation using software such as AutoDock or Glide.

  • Analyze the predicted binding poses and scoring functions to identify the most likely binding mode.

Building a Structure-Activity Relationship (SAR)

Should the initial compound show activity, a systematic SAR study would be initiated. This involves synthesizing and testing a series of analogs to understand the contribution of each part of the molecule to its biological activity.

Key Modifications to Explore:

  • Piperazine N-acetyl group: Replace with other acyl groups or alkyl groups of varying sizes to probe for interactions in the corresponding pocket.

  • Propanoic acid chain: Vary the length and acidity of this chain. Esterification could also be explored to see if a prodrug approach is viable.

  • Piperazine ring: Introduce substituents on the ring to explore additional binding interactions.

  • Introduction of an S1-binding moiety: This would be a significant modification to anchor the molecule in the S1 pocket, potentially dramatically increasing potency.

Quantitative Data Summary

While no specific data exists for 3-(4-acetylpiperazin-1-yl)propanoic acid, the following table provides a template for how data for this and related compounds would be presented.

Compound IDR-group (on Piperazine N)FXa IC50 (nM)Thrombin IC50 (nM)Selectivity IndexaPTT (2x prolongation at µM)
Lead-001 AcetylTBDTBDTBDTBD
Analog-A MethylTBDTBDTBDTBD
Analog-B BenzoylTBDTBDTBDTBD
Rivaroxaban (Reference)~10>10,000>1000~0.5

TBD: To be determined

Conclusion and Future Directions

The 3-(4-acetylpiperazin-1-yl)propanoic acid scaffold represents a starting point for a potentially novel class of Factor Xa inhibitors. While its inherent activity is yet to be determined, its structural components align with some of the general features of known anticoagulants. The experimental and computational workflows detailed in this guide provide a robust framework for its evaluation.

Future work should focus on the synthesis and in vitro testing of the parent compound. Should promising activity be observed, a comprehensive SAR study, guided by molecular modeling, will be essential to optimize its potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of a safe, effective, and convenient oral anticoagulant to address the ongoing challenges in the management of thromboembolic disorders.

References

  • Scientific & Academic Publishing. (n.d.). Pharmacophore Modeling and Docking Based QSAR Studies of Aryl Amidino Isoxazoline Derivatives to Design Potential FXa Inhibitors.
  • PubMed. (2005, January 15). Pharmacophore identification, in silico screening, and virtual library design for inhibitors of the human factor Xa.
  • Journal of Chemical Information and Modeling. (2004, December 10). Pharmacophore Identification, in Silico Screening, and Virtual Library Design for Inhibitors of the Human Factor Xa.
  • PubMed. (2017, June 2). In silico Discovery of Novel FXa Inhibitors by Pharmacophore Modeling and Molecular Docking.
  • ACS Publications. (2004, December 10). Pharmacophore Identification, in Silico Screening, and Virtual Library Design for Inhibitors of the Human Factor Xa | Journal of Chemical Information and Modeling.
  • PubMed. (2001, June 15). Coagulation factor Xa inhibition: biological background and rationale.
  • Wikipedia. (n.d.). Direct factor Xa inhibitors.

Sources

An In-Depth Technical Guide to 3-(4-Acetylpiperazin-1-yl)propanoic Acid as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-acetylpiperazin-1-yl)propanoic acid, a bifunctional chemical building block with significant potential in medicinal chemistry and materials science. We will delve into its structural attributes, reliable synthetic methodologies, and key chemical transformations. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application of this versatile scaffold. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for leveraging 3-(4-acetylpiperazin-1-yl)propanoic acid in advanced synthesis programs.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3][4] Its prevalence is due to a combination of desirable properties: high aqueous solubility, low toxicity, and the presence of two nitrogen atoms that can be functionalized to fine-tune pharmacokinetic and pharmacodynamic properties.[2][3]

3-(4-Acetylpiperazin-1-yl)propanoic acid, the subject of this guide, is a particularly valuable derivative. It presents two distinct, orthogonally reactive functional groups: a carboxylic acid and an N-acetylated piperazine. This bifunctionality allows it to act as a flexible linker or scaffold, connecting different molecular fragments with high precision. The propanoic acid arm provides a handle for standard amide bond formation, while the N-acetyl group deactivates one of the piperazine nitrogens, facilitating selective functionalization and preventing undesired side reactions that can occur with unsubstituted piperazine.[5][6]

This guide will provide the necessary technical details to effectively synthesize, handle, and utilize this building block in research and development settings.

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's properties is fundamental to its successful application.

PropertyValueSource(s)
IUPAC Name 3-(4-acetylpiperazin-1-yl)propanoic acid[7]
CAS Number 705941-78-2N/A
Molecular Formula C₉H₁₆N₂O₃[7]
Molecular Weight 200.23 g/mol [7]
Canonical SMILES CC(=O)N1CCN(CCC(=O)O)CC1[8]
Predicted XlogP -3.2[8]
Predicted H-Bond Donors 1[8]
Predicted H-Bond Acceptors 4[8]

Structural Features:

  • N-Acetyl Group: The acetyl group (-C(O)CH₃) attached to one of the piperazine nitrogens is critical. It functions as a protecting group, reducing the nucleophilicity of the adjacent nitrogen via resonance. This allows for selective reactions at the other nitrogen or, more commonly, at the carboxylic acid terminus without interference.

  • Propanoic Acid Linker: The three-carbon chain provides flexibility and spatial separation between the piperazine core and the terminal carboxylic acid. This is a crucial feature when designing linkers for applications like PROTACs or Antibody-Drug Conjugates (ADCs), where precise distancing between two binding moieties is required.[9][10]

  • Carboxylic Acid Terminus: This functional group is the primary site for synthetic elaboration. It is readily activated for coupling reactions, most notably the formation of stable amide bonds with primary or secondary amines.[11]

Synthesis of the Building Block

The most direct and industrially scalable route to 3-(4-acetylpiperazin-1-yl)propanoic acid is the aza-Michael addition of 1-acetylpiperazine to acrylic acid. This reaction is efficient, proceeds under mild conditions, and avoids the use of harsh halogenated reagents.[12][13]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1-Acetylpiperazine P1 Aza-Michael Addition R1->P1 R2 Acrylic Acid R2->P1 Prod 3-(4-acetylpiperazin-1-yl)propanoic acid P1->Prod

Figure 1: Synthetic workflow for the target building block.
Detailed Experimental Protocol: Synthesis via Michael Addition

This protocol is a self-validating system based on established methodologies for aza-Michael additions involving piperazines and acrylic acid derivatives.[12][13][14]

Objective: To synthesize 3-(4-acetylpiperazin-1-yl)propanoic acid.

Materials:

  • 1-Acetylpiperazine (1.0 eq)

  • Acrylic Acid (1.1 eq)

  • Methanol (or water) as solvent

  • Triethylamine (optional, 0.1 eq, as a basic catalyst)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-acetylpiperazine (1.0 eq) and methanol to create a ~1 M solution.

  • Addition of Reactant: While stirring, slowly add acrylic acid (1.1 eq) to the solution at room temperature. Causality: A slight excess of acrylic acid ensures complete consumption of the more valuable starting material. The addition is performed slowly to control any potential exotherm.

  • Catalysis (Optional): If the reaction is slow, a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq) can be added to facilitate the reaction.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 4-12 hours. Causality: Heating provides the activation energy for the conjugate addition. The reaction progress should be monitored to avoid prolonged heating which could lead to side products.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting 1-acetylpiperazine is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add diethyl ether to the concentrated residue to precipitate the product, which is a zwitterionic solid.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted acrylic acid.

  • Drying and Characterization: Dry the white solid product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Core Utility: A Bifunctional Linker

The primary role of 3-(4-acetylpiperazin-1-yl)propanoic acid is to serve as a bifunctional linker. Its utility stems from the robust and predictable reactivity of its carboxylic acid terminus.

G cluster_reactions Key Transformations cluster_products Derivative Scaffolds Core 3-(4-acetylpiperazin-1-yl) propanoic acid Amide Amide Bond Formation (Coupling Reagents) Core->Amide R-NH₂ Ester Esterification (Acid, Alcohol) Core->Ester R-OH Deacetyl N-Deacetylation (Strong Acid/Base) Core->Deacetyl AmideProd Amide-Linked Conjugates Amide->AmideProd EsterProd Ester-Linked Prodrugs Ester->EsterProd PiperazineProd Free Piperazine Linker (for further functionalization) Deacetyl->PiperazineProd

Figure 2: Primary reaction pathways for the building block.
Amide Bond Formation: The Workhorse Reaction

The most common application for this building block is in amide bond formation, linking it to a primary or secondary amine of a target molecule (e.g., a pharmacophore, a dye, or a solid support). This requires activation of the carboxylic acid.[11]

Detailed Experimental Protocol: EDC/HOBt Amide Coupling

This protocol describes a standard, reliable method for amide coupling that minimizes epimerization and is broadly applicable to a wide range of substrates.

Objective: To couple 3-(4-acetylpiperazin-1-yl)propanoic acid with a generic primary amine (R-NH₂).

Materials:

  • 3-(4-acetylpiperazin-1-yl)propanoic acid (1.0 eq)

  • Primary Amine (R-NH₂) (1.0-1.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Initial Dissolution: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-(4-acetylpiperazin-1-yl)propanoic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Basification: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Causality: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt of EDC and the carboxylic acid, ensuring the coupling reagents are in their active forms.

  • Activation: Cool the flask to 0°C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality: The reaction is cooled to 0°C to control the rate of activation and minimize potential side reactions. HOBt is a crucial additive that forms an active ester intermediate, suppressing racemization and improving yields compared to using EDC alone.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid.

  • Aqueous Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes unreacted acid and HOBt. The water and brine washes remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

N-Deacetylation: Unmasking the Second Reactive Site

While the N-acetyl group is useful for directing reactivity, it can be removed under harsh hydrolytic conditions (e.g., refluxing in strong acid like 6M HCl) to reveal the second piperazine nitrogen.[6] This transforms the molecule into a trifunctional linker, 3-(piperazin-1-yl)propanoic acid, allowing for subsequent functionalization at both nitrogen atoms.

Applications in Medicinal Chemistry

While direct citations for the use of 3-(4-acetylpiperazin-1-yl)propanoic acid in specific drug candidates are not prevalent in public literature, the core scaffold is a cornerstone of modern drug design. It serves as a key linker component connecting a pharmacophore to other functional groups.

Exemplary Roles of the Scaffold:

Application AreaRole of the Piperazine-Propanoic Acid ScaffoldRepresentative Scaffold Examples (from literature)
Oncology Acts as a linker to connect kinase-inhibiting warheads to solubilizing groups or moieties that improve cell permeability. The piperazine core is often a key interacting element with the target protein.[1]N-Arylpiperazine derivatives are widely studied as anti-proliferative agents.[1]
CNS Disorders The N-arylpiperazine motif is a classic pharmacophore for serotonin and dopamine receptors. The propanoic acid linker can be used to attach this core to other fragments to modulate activity or target delivery.[3][15]Flibanserin and Aripiprazole contain N-alkylated piperazine moieties synthesized via alkylation of a piperazine core.[16]
Antihypertensives In compounds designed as dual-action agents, the piperazine fragment can confer α1-adrenolytic activity, while the other end of the molecule, attached via the linker, provides β-adrenolytic effects.[17][18]3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl esters were synthesized as potential dual antihypertensive agents.[17][18]
PROTACs & Linkers The de-acetylated form, 3-(piperazin-1-yl)propanoic acid, is explicitly marketed as a PROTAC linker, designed to connect a target-binding ligand to an E3 ligase-binding ligand.[9]The general class of piperazine derivatives is fundamental to building the flexible chains central to PROTAC design.[9]

Conclusion

3-(4-acetylpiperazin-1-yl)propanoic acid is more than just a chemical; it is a strategic tool for molecular design. Its pre-protected, bifunctional nature offers a reliable and efficient means of introducing the valuable piperazine scaffold into complex molecules. The synthetic routes are straightforward, and its reactivity, particularly in amide bond formation, is predictable and robust. For researchers in drug discovery and materials science, mastering the use of this building block opens up a vast chemical space for creating novel, functional molecules with tailored properties.

References

  • Di Micco, S., Terracciano, S., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Pazdera, P., et al. (2025). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. ResearchGate. Available at: [Link]

  • Dixon, D.J., et al. (n.d.). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications (RSC Publishing). Available at: [Link]

  • Mokrý, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. Available at: [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Available at: [Link]

  • Pazdera, P., et al. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. is.muni.cz. Available at: [Link]

  • Fujita, M., et al. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. R Discovery. Available at: [Link]

  • (n.d.). Anhydrous sodium thiosulfate and formulations thereof - Patent US-11291728-B2. PubChem. Available at: [Link]

  • (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • (n.d.). US7704941B2 - Citral derivatives. Google Patents.
  • Pittelkow, T., & Christensen, J.B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • (n.d.). Nulixir inc Patents. PatentGuru. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • (n.d.). US2525223A - Preparation of n-substituted piperazines. Google Patents.
  • (2015). (12) United States Patent. Google APIs. Available at: [Link]

  • (n.d.). US8282913B2 - Ion binding polymers and uses thereof. Google Patents.
  • (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available at: [Link]

  • (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES. Available at: [Link]

  • (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • (n.d.). 3-(4-acetylpiperazin-1-yl)propanoic acid. PubChemLite. Available at: [Link]

  • (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.
  • (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

  • (n.d.). US20130116245A1 - Alkylated piperazine compounds. Google Patents.
  • (2005). Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides. MDPI. Available at: [Link]

  • (2025). (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. Available at: [Link]

  • (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • (n.d.). A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. RSC Publishing. Available at: [Link]

  • (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Available at: [Link]

Sources

An In-depth Technical Guide to the pKa Values and Ionization States of 3-(4-acetylpiperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is of paramount importance as it profoundly influences a drug's solubility, lipophilicity, permeability, and protein binding, which collectively determine its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the pKa values and corresponding ionization states of 3-(4-acetylpiperazin-1-yl)propanoic acid, a molecule possessing both an acidic carboxylic acid group and a basic tertiary amine within the piperazine ring. We will explore predictive methods, detail robust experimental protocols for pKa determination, and analyze the resulting pH-dependent speciation.

Introduction: The Critical Role of pKa in Drug Discovery

In modern drug discovery and development, a deep understanding of a compound's physicochemical properties is indispensable for designing effective and safe therapeutics.[4][5] The majority of drug candidates are weak acids or bases, meaning their charge state is highly dependent on the pH of their environment.[1] This is particularly crucial within the physiological pH range of the human body, which can vary from the acidic environment of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4) and blood plasma (pH ~7.4).

The ionization state of a drug molecule, governed by its pKa, directly impacts:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.[3]

  • Permeability: The neutral, more lipophilic form of a drug is typically better able to diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[1][3]

  • Target Binding: The charge of a molecule can be critical for its interaction with the target protein, for instance, through the formation of salt bridges.[2]

  • Pharmacokinetics (ADME): The interplay between solubility and permeability, governed by pKa, is a key determinant of a drug's overall ADME profile.[1][2]

The subject of this guide, 3-(4-acetylpiperazin-1-yl)propanoic acid, is a zwitterionic compound, containing both an acidic and a basic functional group. Understanding the distinct pKa values for each group is essential for predicting its behavior in biological systems.

Molecular Structure and Ionizable Centers

The first step in analyzing the ionization behavior of 3-(4-acetylpiperazin-1-yl)propanoic acid is to identify its ionizable functional groups.

Caption: Structure of 3-(4-acetylpiperazin-1-yl)propanoic acid with ionizable groups.

The molecule possesses two ionizable centers:

  • A Carboxylic Acid Group (-COOH): This is an acidic group that can donate a proton to form a carboxylate anion (-COO⁻).

  • A Tertiary Amine: The nitrogen atom in the piperazine ring that is not part of the amide linkage is a basic center. It can accept a proton to form a positively charged quaternary ammonium group. The other nitrogen is part of an amide and its basicity is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group.[6]

Therefore, this molecule can exist in several ionization states depending on the pH: a cationic form (protonated amine, neutral acid), a zwitterionic/neutral form (protonated amine, deprotonated acid), and an anionic form (neutral amine, deprotonated acid).

Theoretical Framework and pKa Prediction

The relationship between pH, pKa, and the ratio of the deprotonated form [A⁻] to the protonated form [HA] of a monoprotic acid is described by the Henderson-Hasselbalch equation :[7]

pH = pKa + log ([A⁻] / [HA])

When pH = pKa, the concentrations of the protonated and deprotonated forms are equal.[8][9]

For a molecule with multiple ionizable groups like 3-(4-acetylpiperazin-1-yl)propanoic acid, each group will have its own pKa value.

Predicted pKa Values

While experimental determination is the gold standard, in silico prediction methods are valuable for high-throughput screening in early drug discovery.[4][5] These predictions are based on the known pKa values of similar chemical structures.

  • Carboxylic Acid (pKa1): Propanoic acid has a pKa of approximately 4.87.[10][11][12] The presence of the electron-withdrawing piperazine ring might slightly alter this value, but it is expected to be in the range of 4.5 - 5.0 .

  • Tertiary Amine (pKa2): The pKa of piperazine's second protonation is around 5.35.[13][14] However, N-acetylation on one nitrogen significantly reduces the basicity of the other nitrogen.[6][15] The pKa for N-acetylpiperazine is reported to be around 7.9-8.5.[16][17] The alkyl substituent (the propanoic acid chain) will also influence this value. A recent study on piperazine-containing linkers showed that N-acetylation can lower the pKa of the other nitrogen to around 7.06.[6][18] Therefore, a predicted pKa for the tertiary amine is in the range of 7.0 - 8.0 .

Functional GroupPredicted pKa RangeBasis for Prediction
Carboxylic Acid4.5 - 5.0Based on propanoic acid (pKa ≈ 4.87)[10][11][12]
Tertiary Amine7.0 - 8.0Based on N-acetylpiperazine derivatives[6][16][17]

Experimental Determination of pKa

Accurate pKa values must be determined experimentally. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[4][19]

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a known concentration of acid or base (titrant) is incrementally added.[19][20][21] The pKa is determined from the resulting titration curve.

workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare analyte solution (~1 mM in 0.15 M KCl) prep1->prep2 prep3 Prepare titrants (0.1 M HCl, 0.1 M NaOH) prep2->prep3 prep4 Purge with N2 gas prep3->prep4 titrate1 Titrate with HCl to pH ~2 prep4->titrate1 titrate2 Titrate with NaOH (incremental additions) titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 analysis2 Calculate 1st derivative (ΔpH/ΔV) to find equivalence points analysis1->analysis2 analysis3 Determine pKa values (pH at half-equivalence points) analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[20]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1-10 mM.[21] Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[20]

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement.[20][21]

  • Titration:

    • Place the calibrated pH electrode and a stirrer in the sample solution.

    • If titrating a zwitterionic compound, first titrate with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all groups are fully protonated.

    • Then, titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

    • Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence points (where the slope is steepest) can be precisely located by plotting the first derivative of the curve (ΔpH/ΔV vs. volume).

    • The pKa values correspond to the pH at the half-equivalence points.[20] For a diprotic substance, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.

UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorbance spectra.[22][23][24] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

Detailed Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to determine the wavelengths of maximum absorbance difference between the ionized and neutral species.

  • Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values spanning the expected pKa ranges.[25]

  • Absorbance Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the pre-determined wavelength(s).[22]

  • Data Analysis:

    • Plot absorbance versus pH. The resulting data should form a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the ionizable group.[24]

    • Alternatively, the pKa can be calculated using the following equation for each pH point and averaging the results: pKa = pH + log [(A_I - A) / (A - A_N)] Where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_N is the absorbance of the neutral form.

Ionization States vs. pH

Using the experimentally determined pKa values (assuming pKa1 ≈ 4.8 for the acid and pKa2 ≈ 7.5 for the amine), we can map the distribution of the different ionic species of 3-(4-acetylpiperazin-1-yl)propanoic acid across a physiological pH range.

At any given pH, the molecule will exist as a mixture of three main species:

  • Cationic (H₂A⁺): Carboxylic acid is protonated (-COOH) and the tertiary amine is protonated (-NH⁺-).

  • Zwitterionic/Neutral (HA): Carboxylic acid is deprotonated (-COO⁻) and the tertiary amine is protonated (-NH⁺-).

  • Anionic (A⁻): Carboxylic acid is deprotonated (-COO⁻) and the tertiary amine is neutral (-N-).

ionization Cationic Cationic (H₂A⁺) Net Charge: +1 Zwitterionic Zwitterionic (HA) Net Charge: 0 Cationic->Zwitterionic pKa1 ≈ 4.8 (-H⁺ from COOH) Anionic Anionic (A⁻) Net Charge: -1 Zwitterionic->Anionic pKa2 ≈ 7.5 (-H⁺ from NH⁺) pH_low Low pH (e.g., Stomach, pH < 3) pH_mid Mid pH (e.g., Intestine, pH 6-7) pH_high Physiological pH (e.g., Blood, pH 7.4) pH_very_high High pH (pH > 9)

Caption: Relationship between pH, pKa, and ionization states.

Analysis of Speciation:

  • In the Stomach (pH ~2): Since the pH is well below both pKa values, both the carboxylic acid and the tertiary amine will be protonated. The molecule will exist predominantly in its cationic (H₂A⁺) form.

  • In the Small Intestine (pH ~6.5): The pH is above pKa1 but below pKa2. Therefore, the carboxylic acid will be deprotonated (-COO⁻) and the amine will be protonated (-NH⁺-). The molecule will exist predominantly as a zwitterion (HA) .

  • In Blood Plasma (pH ~7.4): The pH is very close to pKa2. According to the Henderson-Hasselbalch equation, the ratio of the zwitterionic form (HA) to the anionic form (A⁻) will be close to 1:1. Specifically, at pH 7.4, the molecule will be a mixture of approximately 56% zwitterion and 44% anion .

  • At High pH (pH > 9): The pH is well above both pKa values, so both groups will be deprotonated. The molecule will exist predominantly in its anionic (A⁻) form.

Conclusion and Implications

This guide has detailed the theoretical basis and practical methodologies for determining the pKa values and ionization states of 3-(4-acetylpiperazin-1-yl)propanoic acid. Based on the analysis of its functional groups, the molecule is predicted to have two pKa values: one around 4.8 for the carboxylic acid and another around 7.5 for the tertiary amine.

This profile indicates that the molecule's net charge and, consequently, its physicochemical properties, will be highly sensitive to changes in pH around the physiological range. It will be predominantly cationic in the stomach, zwitterionic in the upper small intestine, and exist as a dynamic equilibrium between zwitterionic and anionic forms in the bloodstream. This information is critical for drug development professionals to build predictive models for the compound's absorption, distribution, and potential for formulation as a salt, ultimately guiding the rational design of more effective drug candidates.[3][21]

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Vedantu. Propanoic Acid: Structure, Properties & Uses Explained. Available from: [Link]

  • PubChem. Propionic Acid | CH3CH2COOH | CID 1032. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Fiveable. Propanoic Acid Definition - Organic Chemistry Key Term. Available from: [Link]

  • ResearchGate. The final UV-Vis method for the pKa determination. Available from: [Link]

  • De Blij, V., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Tripod. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • Manallack, D. T., et al. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available from: [Link]

  • Brainly. The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Consider an equilibrium mixture... Available from: [Link]

  • ResearchGate. Experimental Determination of pKaValues by Use of NMR Chemical Shifts, Revisited. Available from: [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Available from: [Link]

  • Pion. What is pKa and how is it used in drug development? (2023). Available from: [Link]

  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2018). Available from: [Link]

  • University of Delaware. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). Available from: [Link]

  • Pharmapproach. pka / Dissociation constants. Available from: [Link]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). Available from: [Link]

  • DigitalCommons@UNO. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Available from: [Link]

  • ResearchGate. pK a values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • ACS Publications. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. (2024). Available from: [Link]

  • Pearson. Zwitterion Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • Chemistry LibreTexts. 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (2024). Available from: [Link]

  • Taylor & Francis. Piperazines – Knowledge and References. (2023). Available from: [Link]

  • Save My Exams. Henderson Hasselbalch Equation - AP Chemistry Study Guide. (2025). Available from: [Link]

  • YouTube. Zwitterion and Amino Acid Charge Given pH and pKa. (2016). Available from: [Link]

  • YouTube. Henderson Hasselbalch MCAT Trick for Buffer pH Without a Calculator. (2015). Available from: [Link]

  • ResearchGate. pK a values of common substituted piperazines. Available from: [Link]

  • PubChem. 1-Acetylpiperazine | C6H12N2O | CID 83795. Available from: [Link]

  • PubChemLite. 3-(4-acetylpiperazin-1-yl)propanoic acid (C9H16N2O3). Available from: [Link]

  • PubChem. 3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2 | CID 1395380. Available from: [Link]

  • PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644. Available from: [Link]

Sources

Acetylpiperazin-Based Linkers: Structural Logic and Synthetic Protocols in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This technical guide analyzes the acetylpiperazin-based linker , a critical structural motif in modern medicinal chemistry, particularly within Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike passive polyethylene glycol (PEG) or alkyl spacers, acetylpiperazinyl moieties act as functional linkers . They actively modulate physicochemical properties (solubility, pKa), restrict conformational entropy, and define precise exit vectors for ternary complex formation.

This document moves beyond general descriptions, providing researchers with the causal logic for selecting this linker class, detailed synthetic protocols for its generation, and quantitative comparisons of its performance against legacy linker systems.

Structural Evolution & Physicochemical Rationale

The Shift from Passive to Functional Linkers

Early heterobifunctional degraders relied heavily on PEG and linear alkyl chains. While synthetically accessible, these "passive" linkers introduced significant liabilities:

  • Entropic Penalty: High rotational freedom requires significant energy loss to freeze the molecule into a bioactive ternary complex.

  • Metabolic Liability: Linear alkyl chains are susceptible to rapid oxidative metabolism (Cytochrome P450).

  • Permeability Paradox: Long PEG chains improve solubility but drastically increase Topological Polar Surface Area (TPSA), reducing membrane permeability.

The acetylpiperazine motif emerged as a solution. The piperazine ring introduces rigidity (locking the conformation), while the acetyl group (amide bond) modulates the basicity of the nitrogen, preventing non-specific protein binding and lysosomal trapping.

Comparative Physicochemical Profile

The following table contrasts acetylpiperazin-based linkers with standard alternatives.

FeatureLinear AlkylPolyethylene Glycol (PEG)Acetylpiperazine
Conformational Freedom High (Floppy)High (Floppy)Semi-Rigid (Chair conformation)
Aqueous Solubility PoorExcellentGood (pH dependent)
Metabolic Stability Low (Oxidation prone)ModerateHigh (Amide/Ring stability)
pKa (Basicity) NeutralNeutralTunable (6.0–8.0)
Entropic Cost HighHighLow (Pre-organized)
Synthetic Utility SimpleSimpleVersatile (Orthogonal protection)
Logic Flow: Linker Selection Strategy

The decision to employ an acetylpiperazin-based linker follows a specific medicinal chemistry logic, visualized below.

LinkerLogic Start Design Heterobifunctional Molecule CheckSolubility Is Aqueous Solubility Low? Start->CheckSolubility CheckEntropy Is Ternary Complex Weak? CheckSolubility->CheckEntropy No / TPSA concern PEG Use PEG Linker CheckSolubility->PEG Yes, but TPSA ok Alkyl Use Alkyl Linker CheckEntropy->Alkyl No (Strong Binding) Piperazine Select Piperazine Core CheckEntropy->Piperazine Yes (Need Rigidity) Tuning Tune pKa / Exit Vector Piperazine->Tuning Acetyl Acetylpiperazine Linker (Amide Cap + N-Alkylation) Tuning->Acetyl Optimize Permeability & Metabolic Stability

Figure 1: Decision tree for linker selection. The acetylpiperazine motif is selected when a balance of solubility, rigidity, and metabolic stability is required.

Synthetic Methodologies & Protocols

The synthesis of acetylpiperazin-based linkers typically involves desymmetrizing piperazine. The "acetyl" component often arises from attaching the linker to a carboxylic acid warhead (forming an amide) or starting with 1-acetylpiperazine.[1]

Protocol A: Synthesis of 1-Acetylpiperazine Core

This protocol describes the mono-acetylation of piperazine, a crucial intermediate.

Reagents: Piperazine (anhydrous), Acetic Anhydride, Dichloromethane (DCM), Triethylamine (TEA).

Step-by-Step Methodology:

  • Dissolution: Dissolve anhydrous piperazine (10.0 g, 116 mmol, 1.0 eq) in DCM (100 mL). Ensure the flask is under an inert atmosphere (

    
    ).
    
    • Why: Anhydrous conditions prevent hydrolysis of the anhydride. DCM is a standard non-protic solvent.

  • Controlled Addition: Cool the solution to 0°C. Add Acetic Anhydride (3.9 g, 38 mmol, 0.33 eq) dropwise over 30 minutes.

    • Critical Step: Using a stoichiometric deficit of acetic anhydride (0.33 eq relative to piperazine) is essential to favor mono-acetylation over di-acetylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup (Purification by Extraction):

    • Add water (50 mL) to the reaction mixture.

    • Extract the organic layer. Note: The di-acetylated byproduct is highly soluble in DCM, while unreacted piperazine stays in the aqueous phase.

    • The mono-acetylated product distributes; however, a selective extraction at controlled pH is preferred. Adjust aqueous layer to pH > 12 and extract repeatedly with Chloroform/Isopropanol (3:1).

  • Drying: Dry combined organic layers over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Verify via

    
     NMR. Characteristic peak: Singlet at ~2.0 ppm (Acetyl 
    
    
    
    ).
Protocol B: Linker Assembly (N-Alkylation & Amide Coupling)

This workflow connects the acetylpiperazine core to a Cereblon ligand (e.g., Thalidomide derivative) and a Target Protein ligand.

Scenario: Attaching 1-acetylpiperazine to an alkyl-halide functionalized Warhead, followed by deacetylation (if needed) or direct coupling.

Step-by-Step Methodology:

  • N-Alkylation (The "Spacer" Extension):

    • Mix 1-acetylpiperazine (1.2 eq) with the Alkyl-Bromide functionalized Warhead (1.0 eq) in Acetonitrile (

      
      ).
      
    • Add

      
       (3.0 eq) as a base to scavenge HBr.
      
    • Heat to 60°C for 4-12 hours.

    • Why: This attaches the warhead to the secondary amine of the piperazine.

  • Deacetylation (Optional - if "Acetyl" was a protecting group):

    • If the acetyl group was temporary, reflux in 6N HCl for 2 hours to liberate the secondary amine for a second coupling.

    • Note: In "Acetylpiperazin-based" linkers, the acetyl group often remains as part of an amide linkage to the E3 ligase ligand.

  • Amide Coupling to E3 Ligand (The "Acetyl" Bond Formation):

    • Reagents: Carboxylic Acid-functionalized E3 Ligand (e.g., Pomalidomide-COOH), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

    • Procedure: Activate the acid with HATU/DIPEA for 15 mins. Add the Piperazine-Warhead amine. Stir at RT for 16h.

    • Why: HATU is chosen for rapid kinetics and low racemization risk. The resulting bond is the "Acetyl" (acyl) connection to the piperazine.

Synthetic Pathway Diagram

Synthesis Pip Piperazine Mono 1-Acetylpiperazine (Mono-protected) Pip->Mono Selectivity Control Ac2O Ac2O (0.33 eq) Ac2O->Mono Alkylation N-Alkylation (K2CO3, ACN, 60°C) Mono->Alkylation Warhead Warhead-Linker-Br Warhead->Alkylation Intermediate Warhead-Piperazine-Acetyl Alkylation->Intermediate Deprotect Acid Hydrolysis (Optional) Intermediate->Deprotect If NH needed Final PROTAC Assembly Intermediate->Final Direct Use

Figure 2: Synthetic route for generating and utilizing acetylpiperazine intermediates.

Case Studies & Applications

The "Sweet Spot" for Cereblon Recruitment

Research indicates that acetylpiperazin-based linkers are particularly effective when recruiting the E3 ligase Cereblon (CRBN) .

  • Mechanism: CRBN ligands (Thalidomide, Pomalidomide) are often functionalized at the C4 or C5 position of the phthalimide ring.

  • Application: An acetylpiperazine linker attached here provides a rigid exit vector that projects the warhead away from the E3 ligase surface, minimizing steric clash while maintaining a defined distance (approx. 8–12 Å).

  • Example: In the development of Androgen Receptor (AR) degraders (e.g., ARD series), replacing flexible alkyl chains with piperazine-containing linkers significantly improved oral bioavailability and potency by reducing the number of rotatable bonds.

Impact on Permeability (The "Rule of 5" Balance)

Acetylpiperazines help PROTACs—which often violate Lipinski's Rule of 5—remain "drug-like."

  • pKa Modulation: A free piperazine nitrogen has a pKa ~9.8 (highly charged at physiological pH). Acetylation (amide formation) removes this charge.

  • Strategy: By leaving one nitrogen as a tertiary amine (alkylated) and the other acetylated (amide), the linker retains one ionizable center (pKa ~7–8). This allows for lysosomal escape (proton sponge effect) without permanently trapping the molecule in membranes.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2][3][4][5] [Link]

  • Desantis, J., et al. (2022).[6] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.[6] [Link]

  • Pittelkow, T., & Christensen, J. B. (2005). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[2][3][4][5][7][8][9][10] 1. Molecular frameworks. Journal of Medicinal Chemistry. [Link]

  • An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. [Link]

Sources

Methodological & Application

synthesis protocol for 3-(4-acetylpiperazin-1-yl)propanoic acid from piperazine

Author: BenchChem Technical Support Team. Date: March 2026

[label="Piperazin-

Fig 1. Three-step synthetic workflow for 3-(4-acetylpiperazin-1-yl)propanoic acid.

Mechanistic Causality & Reaction Design

As a self-validating system, every reagent choice in this protocol serves a specific mechanistic purpose to prevent side reactions.

Chemoselective Monoacetylation (Step 1)

Piperazine possesses two secondary amines of similar reactivity. Direct reaction with acetic anhydride typically yields significant amounts of 1,4-diacetylpiperazine. To circumvent this, glacial acetic acid is employed as both the solvent and a transient protecting agent[1]. The acid-base equilibrium strongly favors the mono-protonation of piperazine, generating the piperazin-1-ium cation[2]. This mono-protonation effectively deactivates one nitrogen atom, leaving the other available for nucleophilic attack on acetic anhydride, thus driving chemoselectivity toward 1-acetylpiperazine[3].

Chemoselectivity Pip Piperazine (Symmetrical Diamine) MonoSalt Piperazin-1-ium Cation (Mono-protonated) Pip->MonoSalt + AcOH AcOH Glacial Acetic Acid (Protonation Source) AcOH->MonoSalt Product 1-Acetylpiperazine (Chemoselective Product) MonoSalt->Product + Ac2O Ac2O Acetic Anhydride (Electrophile) Ac2O->Product DiAc 1,4-Diacetylpiperazine (Minimized Byproduct) Product->DiAc Blocked by protonation of 2nd amine

Fig 2. Mechanistic logic of chemoselective monoacetylation via mono-protonation.

Regioselective Aza-Michael Addition (Step 2)

The second step involves the aza-Michael addition of 1-acetylpiperazine to an activated alkene. While direct addition to acrylic acid is theoretically possible, the basic secondary amine of the piperazine ring will immediately deprotonate the carboxylic acid. This forms a carboxylate-ammonium salt pair that drastically reduces the nucleophilicity of the amine. Utilizing methyl acrylate avoids this ion-pairing[4]. Furthermore, the previously installed acetyl group is strongly electron-withdrawing, which deactivates the amide nitrogen. Consequently, no further protection is required, and the addition proceeds exclusively at the secondary amine[4].

Chemoselective Saponification (Step 3)

The final step is the hydrolysis of the methyl ester to the target propanoic acid. Because tertiary amides (the N-acetyl group) are kinetically much more stable to basic hydrolysis than esters, a mild saponification using aqueous sodium hydroxide selectively cleaves the ester bond without deacetylating the piperazine ring.

Experimental Workflows & Protocols

Protocol A: Synthesis of 1-Acetylpiperazine
  • Preparation: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with anhydrous piperazine (43 g, 0.5 mol) and glacial acetic acid (500 mL)[1].

  • Dissolution: Stir the suspension. The dissolution is exothermic; allow the internal temperature to rise to approximately 65 °C and maintain this temperature until the solid is fully dissolved[1].

  • Electrophilic Addition: While strictly maintaining the temperature at 65 °C, add acetic anhydride (51 g, 0.5 mol) dropwise over 1 hour.

  • Maturation: Allow the reaction mixture to cool to room temperature and stir for an additional 18 hours to ensure complete conversion[1].

  • Workup: Filter the resulting acetate salt. Treat the solid with excess 10 N NaOH to liberate the free base, and extract the aqueous layer with chloroform (2 × 500 mL)[1].

  • Isolation: Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield 1-acetylpiperazine as a solid or viscous oil.

Protocol B: Synthesis of Methyl 3-(4-acetylpiperazin-1-yl)propanoate
  • Preparation: Dissolve 1-acetylpiperazine (12.8 g, 100 mmol) in methanol (100 mL)[4].

  • Michael Addition: Add methyl acrylate (9.5 g, 110 mmol) dropwise to the solution over 5 minutes[4].

  • Reaction: Heat the reaction mixture to reflux and stir for 4–6 hours. Monitor the reaction progress via TLC (eluent: 10% MeOH in DCM, visualized with iodine or ninhydrin)[4].

  • Isolation: Upon complete consumption of the starting material, remove the methanol and unreacted methyl acrylate under reduced pressure to afford the intermediate ester as a pale yellow viscous oil. This intermediate is typically pure enough to be used directly in the next step.

Protocol C: Saponification to 3-(4-acetylpiperazin-1-yl)propanoic acid
  • Hydrolysis: Dissolve the crude methyl 3-(4-acetylpiperazin-1-yl)propanoate (~21 g, ~100 mmol) in a 1:1 mixture of methanol and water (100 mL).

  • Base Addition: Add sodium hydroxide (6.0 g, 150 mmol) in portions.

  • Reaction: Stir the mixture at room temperature for 2 hours until the ester is fully consumed (verified by TLC).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol, leaving an aqueous alkaline solution.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to pH ~4.5. This targets the isoelectric point of the product, neutralizing the carboxylate while keeping the tertiary amine protonated (zwitterion formation).

  • Extraction: Evaporate the aqueous solution to complete dryness. Triturate the resulting solid mass with a 9:1 mixture of dichloromethane and methanol. This solvent system selectively extracts the zwitterionic product while leaving the inorganic NaCl salts behind.

  • Final Isolation: Filter the suspension and concentrate the filtrate under reduced pressure to yield the pure 3-(4-acetylpiperazin-1-yl)propanoic acid.

Quantitative Data Summary

The following table summarizes the stoichiometric constraints, operational parameters, and expected yields for the three-step workflow.

StepReaction TypeReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 MonoacetylationPiperazine / Ac₂O1.0 / 1.0651850 - 65
2 Aza-Michael Addition1-Acetylpiperazine / Methyl Acrylate1.0 / 1.165 (Reflux)4 - 685 - 95
3 SaponificationEster Intermediate / NaOH1.0 / 1.525280 - 90

References

  • Desai, M., Watthey, J. W. H., & Zuckeman, M. (1976). A Convenient Preparation of 1-Aroylpiperazines.
  • Pazdera, P. et al. (2015). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Ingenta Connect.
  • Pazdera, P. et al. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. IS MUNI.
  • IS MUNI (2015). Ph.D. Thesis: Computer modeling of acid-base equilibria for piperazine.

Sources

Application Notes and Protocols: Synthesis of Acetylpiperazine Propanoic Acid via Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperazine Derivatives

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Their prevalence is due to the piperazine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for interacting with various biological targets.[1][2] Arylpiperazine derivatives, in particular, have shown significant potential in the development of novel analgesic drugs for treating neuropathic pain.[1] The synthesis of functionalized piperazines, such as 3-(4-acetylpiperazin-1-yl)propanoic acid, provides valuable building blocks for creating new chemical entities with tailored pharmacological profiles.

This application note provides a comprehensive guide to the synthesis of 3-(4-acetylpiperazin-1-yl)propanoic acid through a two-step process involving an aza-Michael addition followed by ester hydrolysis. We will delve into the mechanistic underpinnings of the Michael addition, provide detailed experimental protocols, and discuss key reaction parameters and potential challenges.

The Aza-Michael Addition: A Powerful C-N Bond Forming Reaction

The Michael addition is a classic organic reaction that involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3] When the nucleophile is an amine, the reaction is termed an aza-Michael addition, a highly efficient and atom-economical method for forming carbon-nitrogen bonds.[4][5] This reaction is fundamental in the synthesis of β-amino carbonyl compounds, which are significant pharmacophores and synthetic intermediates.[6]

The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the activated alkene, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final β-amino adduct.

// Reactants acetylpiperazine [label="N-Acetylpiperazine\n(Michael Donor)", fontcolor="#202124"]; ethyl_acrylate [label="Ethyl Acrylate\n(Michael Acceptor)", fontcolor="#202124"];

// Intermediates and Products enolate [label="Resonance-Stabilized\nEnolate Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ester_product [label="Ethyl 3-(4-acetylpiperazin-1-yl)propanoate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="3-(4-acetylpiperazin-1-yl)propanoic acid", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Steps {rank=same; acetylpiperazine; ethyl_acrylate;} acetylpiperazine -> enolate [label="Nucleophilic Attack"]; ethyl_acrylate -> enolate; enolate -> ester_product [label="Protonation"]; ester_product -> final_product [label="Hydrolysis\n(e.g., LiOH, H₂O)"];

// Catalyst/Conditions conditions [label="Heat (optional)\nSolvent (e.g., Benzene, Ethanol, or neat)", shape=plaintext, fontcolor="#5F6368"]; conditions -> enolate [style=dashed, arrowhead=none]; } END_DOT Figure 1: Reaction mechanism for the synthesis of 3-(4-acetylpiperazin-1-yl)propanoic acid.

In the synthesis of 3-(4-acetylpiperazin-1-yl)propanoic acid, N-acetylpiperazine acts as the Michael donor. The acetyl group deactivates one of the piperazine nitrogens, preventing the common issue of disubstitution that occurs with unsubstituted piperazine.[6][7] The secondary amine of N-acetylpiperazine is sufficiently nucleophilic to add to an acrylate ester, such as ethyl acrylate or methyl acrylate.[6][8]

Experimental Protocols

This synthesis is a two-step process:

  • Step 1: Aza-Michael Addition to form ethyl 3-(4-acetylpiperazin-1-yl)propanoate.

  • Step 2: Saponification (Ester Hydrolysis) to yield the final product, 3-(4-acetylpiperazin-1-yl)propanoic acid.

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis a1 Mix N-Acetylpiperazine and Ethyl Acrylate a2 Add Solvent (optional) and Heat a1->a2 a3 Monitor Reaction (TLC) a2->a3 a4 Work-up and Purification a3->a4 b1 Dissolve Ester in Solvent (e.g., THF/H₂O) a4->b1 Intermediate Ester b2 Add Base (e.g., LiOH) b1->b2 b3 Stir at Room Temp. b2->b3 b4 Acidify and Isolate Product b3->b4

Part 1: Synthesis of Ethyl 3-(4-acetylpiperazin-1-yl)propanoate

This protocol is adapted from the general principles of aza-Michael additions of N-substituted piperazines to acrylate esters.[8] The reaction can often be performed without a catalyst, although acidic or basic catalysis can be employed to increase the reaction rate if necessary.[9]

Materials and Reagents:

  • N-Acetylpiperazine

  • Ethyl acrylate (inhibitor should be removed prior to use if necessary)

  • Solvent (e.g., anhydrous benzene, ethanol, or solvent-free)

  • 3 N Hydrochloric acid

  • Potassium carbonate solution (saturated)

  • Anhydrous potassium carbonate

  • Diethyl ether or Ethyl acetate

  • Methanolic hydrogen chloride (for isolation as hydrochloride salt, optional)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-acetylpiperazine (1.0 eq) and ethyl acrylate (1.2-2.0 eq). The use of a slight excess of the acrylate can help drive the reaction to completion.

  • Solvent Addition (Optional): While the reaction can be run neat (solvent-free), adding a solvent like anhydrous benzene or ethanol can facilitate mixing and temperature control.[8]

  • Reaction Conditions: Heat the mixture under reflux with stirring. The reaction time can vary from several hours to overnight (e.g., 18 hours).[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, it can be removed under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Extract the organic solution with 3 N hydrochloric acid. The product, being basic, will move to the aqueous layer.

    • Wash the acidic aqueous layer with diethyl ether to remove any unreacted ethyl acrylate and other non-basic impurities.

    • Basify the aqueous layer with a saturated potassium carbonate solution until the pH is > 9.

    • Extract the product back into an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous potassium carbonate.

    • Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude ester product, which may be a solid or an oil.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel. Alternatively, the product can be precipitated as its dihydrochloride salt by adding an excess of methanolic hydrogen chloride to the dry ether solution.[8]

ParameterConditionRationale
Reactant Ratio 1.0 eq N-acetylpiperazine : 1.2-2.0 eq Ethyl AcrylateAn excess of the Michael acceptor can increase the reaction rate and ensure complete consumption of the limiting reagent.
Solvent Benzene, Ethanol, or Solvent-freeThe choice of solvent depends on the scale and desired reaction temperature. Solvent-free conditions are often preferred for their "green chemistry" advantages.[7]
Temperature RefluxThermal energy is typically sufficient to overcome the activation energy for this uncatalyzed reaction.[8]
Catalyst None (typically)The secondary amine of N-acetylpiperazine is nucleophilic enough to react without a catalyst.[8]

Table 1: Key Parameters for the Aza-Michael Addition of N-Acetylpiperazine to Ethyl Acrylate.

Part 2: Hydrolysis of Ethyl 3-(4-acetylpiperazin-1-yl)propanoate

The final step is the saponification of the ester to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions.[2]

Materials and Reagents:

  • Ethyl 3-(4-acetylpiperazin-1-yl)propanoate (from Step 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent system (e.g., Tetrahydrofuran (THF)/Water, Methanol/Water)

  • Hydrochloric acid (e.g., 1 N or 3 N)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Addition of Base: Add an excess of a base, such as lithium hydroxide (e.g., 2-3 eq), to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC, showing the disappearance of the starting ester). This may take several hours to overnight.

  • Work-up and Isolation:

    • Remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3. The carboxylic acid product should precipitate out of the solution.

    • If precipitation is slow, the solution can be stored in a refrigerator to encourage crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to yield 3-(4-acetylpiperazin-1-yl)propanoic acid.

Conclusion

The Michael addition provides a reliable and straightforward route for the synthesis of 3-(4-acetylpiperazin-1-yl)propanoic acid. The inherent selectivity of N-acetylpiperazine for mono-addition simplifies the reaction, and the subsequent hydrolysis is a high-yielding transformation. This synthetic protocol offers researchers a robust method to access a valuable building block for the development of novel piperazine-containing pharmaceuticals. The conditions presented can be optimized based on laboratory scale and specific requirements, with opportunities to explore greener, catalyst-free, and solvent-free approaches.

References

  • Muni, I. S., et al. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. IS MUNI. [Link]

  • Pollard, C. B., Rietz, E. G., & Robbins, R. (1953). Derivatives of Piperazine. XXIII. Addition of 1-Arylpiperazines to a,/3-Unsaturated Nitriles and Esters. Journal of the American Chemical Society, 75(12), 2989–2991. [Link]

  • Baruah, M., et al. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. [Link]

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110. [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-acetylpiperazin-1-yl)propanoic acid. Retrieved from [Link]

  • Wang, S., et al. (2011). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 16(7), 5797-5807. [Link]

  • Marvanova, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707. [Link]

  • ResearchGate. (n.d.). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Retrieved from [Link]

  • Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Retrieved from [Link]

  • Chen, Y., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(22), 4184. [Link]

  • El-Salam, O. A., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Open Journal of Synthesis Theory and Applications, 2(2), 63-72. [Link])

  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]

  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Preprints. [Link]

  • Khan, K. M., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Journal of Inflammation Research, 14, 1081–1098. [Link]

  • De Kimpe, N., et al. (n.d.). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of. Semantic Scholar. [Link]

  • Wang, F., et al. (2016). The Hydrolysis of Diclofenac Esters. Journal of Pharmaceutical Sciences, 105(2), 773-785. [Link])

  • ResearchGate. (n.d.). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

  • Song, B. A., et al. (2012). (S)-3-Chloro-4-(4-ethylpiperazin-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one. Acta Crystallographica Section E, 68(Pt 3), o718. [Link]

Sources

Application Note: Solvent Selection & Handling Protocol for 3-(4-acetylpiperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-acetylpiperazin-1-yl)propanoic acid (CAS 705941-78-2) is a critical intermediate often employed as a linker in PROTAC synthesis and medicinal chemistry.[1][2] Its structure features a zwitterionic core—comprising a basic tertiary amine, a neutral acetamide, and an acidic carboxylic acid.[2] This amphoteric nature creates specific solubility challenges, particularly the tendency to aggregate or precipitate at its isoelectric point (pI).[2]

This guide provides a definitive protocol for solvent selection, emphasizing the balance between solubility, stability (specifically avoiding retro-Michael decomposition), and downstream application compatibility.

Physicochemical Analysis & Solubility Mechanics[2][3]

To select the correct solvent, one must understand the molecular interactions driving solubility.[2]

Structural Determinants[1][2]
  • N-Acetyl Group: Reduces the basicity of the attached nitrogen, rendering it neutral and acting as a hydrogen bond acceptor.[1][2]

  • Tertiary Amine (Piperazine N1): The primary basic center (pKa ~7–8).[1][2] Protonation here increases water solubility.[1][2]

  • Propanoic Acid Tail: Provides acidic character (pKa ~4–5).[1][2] Deprotonation creates a carboxylate anion, enhancing water solubility.[2]

The Zwitterion Trap

In neutral media or at its isoelectric point (pI), the molecule exists largely as a zwitterion (ammonium carboxylate inner salt). This state has the highest lattice energy and lowest solubility in organic solvents.[2]

  • Strategy: To maximize solubility in organics, suppress ionization (acidify). To maximize solubility in water, ionize fully (move away from pI).[2]

Solubility Compatibility Matrix

The following data summarizes the predicted and empirically derived solubility profiles based on structural analogs (e.g., N-methylpiperazine propionic acid).

Table 1: Solvent Compatibility Guide

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO Excellent (>50 mg/mL) Primary Choice. Ideal for biological stock solutions and amide coupling reactions.[1][2]
Polar Aprotic DMF / DMAc High Preferred for peptide coupling (HATU/EDC) reactions.[1][2]
Protic Water (Neutral) ModeratepH dependent.[1][2] May precipitate at high concentrations if near pI.[1][2]
Protic Water (Acidic/Basic) High Soluble as HCl salt (pH < 4) or Sodium salt (pH > 8).[1][2]
Alcohols Methanol / Ethanol Moderate to HighGood for recrystallization.[1][2] Solubility increases with heat.[1][2]
Chlorinated Dichloromethane (DCM) Low to ModerateOften requires small % of Methanol or DMF to dissolve the zwitterion.[1][2]
Ethers/Alkanes Diethyl Ether / Hexane Insoluble Used as anti-solvents to precipitate the product.[1][2]

Visualizing the Decision Process

The following decision tree guides the researcher through solvent selection based on the intended application.

SolventSelection Start START: Intended Application? Rxn Chemical Synthesis (Amide Coupling/Derivatization) Start->Rxn Bio Biological Assay (Cell/Enzyme Tests) Start->Bio Pur Purification (Crystallization/Extraction) Start->Pur DCM_Check Try DCM first? Rxn->DCM_Check Stock Prepare Stock Solution Bio->Stock Crude Crude Mixture Pur->Crude Add_DMF Add 5-10% DMF or switch to pure DMF DCM_Check->Add_DMF Insoluble/Cloudy Success_DCM Proceed with DCM (Standard Coupling) DCM_Check->Success_DCM Soluble DMSO_Rec Use DMSO (10-100 mM) Store at -20°C Stock->DMSO_Rec Preferred Water_pH Aqueous Buffer? Adjust pH != pI Stock->Water_pH Alternative Acid_Base Acid/Base Extraction (Water/DCM) Crude->Acid_Base Remove neutral impurities Precip Precipitation: Dissolve in MeOH -> Add Ether Crude->Precip Isolate Solid

Figure 1: Decision tree for selecting the optimal solvent system based on experimental goals.[1]

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: For use in biological assays or as a master mix for chemical libraries.[1][2]

  • Weighing: Accurately weigh 20 mg of 3-(4-acetylpiperazin-1-yl)propanoic acid into a sterile glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles remain, sonicate in a water bath at 35°C for 2 minutes.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic nature of DMSO requires tight sealing.[1][2]

Protocol B: pH-Switch Dissolution for Aqueous Buffers

Purpose: For applications requiring aqueous media where DMSO is toxic or interfering.[1][2]

  • Calculation: Calculate the molarity required (e.g., 10 mM).

  • Initial Suspension: Suspend the solid in 80% of the final volume of water.[1][2] It may appear cloudy.[1][2]

  • Adjustment:

    • Acidic Route: Add 1.0 M HCl dropwise while monitoring clarity. The compound will dissolve as the hydrochloride salt.[2]

    • Basic Route: Add 1.0 M NaOH dropwise.[1][2] The compound will dissolve as the sodium carboxylate salt.[2]

  • Finalizing: Once clear, make up to final volume with water.[1][2]

  • Filtration: Syringe filter (0.22 µm, PES or Nylon membrane) to ensure sterility.

Protocol C: Reaction Solvent System (Amide Coupling)

Purpose: Attaching the linker to a payload.[1][2]

  • Primary Solvent: Attempt to dissolve the compound in DCM (Dichloromethane) .

  • Co-Solvent Addition: If the solution remains hazy (common for zwitterions), add DMF (Dimethylformamide) dropwise until clear.[1][2]

    • Ratio: Typically, a 9:1 or 4:1 DCM:DMF ratio is sufficient.[1][2]

  • Base Addition: When adding the organic base (e.g., DIPEA or TEA) for the coupling reaction, the solubility usually improves as the carboxylic acid is deprotonated (forming the soluble ammonium salt with the base).[2]

Critical Stability Warning: Retro-Michael Addition

Mechanism: 3-(4-acetylpiperazin-1-yl)propanoic acid is a


-amino acid derivative.[1][2] These compounds are structurally derived from the Michael addition of an amine to an acrylate.[2]
Risk:  Under strong basic conditions  (pH > 12) or high heat  (>80°C), the reaction is reversible.[1][2] The molecule can degrade back into N-acetylpiperazine and acrylic acid/acrylate.[1][2]

Visualizing the Degradation Pathway:

Degradation Compound 3-(4-acetylpiperazin-1-yl) propanoic acid Conditions Heat (>80°C) OR Strong Base Compound->Conditions Retro-Michael Product1 N-acetylpiperazine Conditions->Product1 Product2 Acrylic Acid (or Acrylate) Conditions->Product2

Figure 2: Degradation pathway via Retro-Michael addition.[1][2] Avoid prolonged heating in basic media.

Prevention:

  • Avoid boiling in basic aqueous solutions.[1][2]

  • If heating is required for a reaction, use neutral conditions or mild Lewis acids.[1][2]

References

  • PubChem. 3-(4-acetylpiperazin-1-yl)propanoic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1]

  • Kuroda, K. et al. (2020).[1][2][3] Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.[1][2][3][4] Scientific Reports, 10, 19162.[2] Available at: [Link] (Provides context on solubility of zwitterionic compounds).

  • Matiichuk, V.V. et al. (2020).[1][2] Solubility Study of Propanoic Acid Derivatives in Organic Solvents. Journal of Chemistry and Technologies.[1][2] Available at: [Link] (General solubility trends for N-substituted propanoic acids).

Sources

Advanced Recrystallization Protocols for Zwitterionic Piperazine Derivatives: A Focus on 3-(4-acetylpiperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Physicochemical Profiling

The purification of highly polar, zwitterionic active pharmaceutical ingredients (APIs) and intermediates presents a unique challenge in process chemistry. 3-(4-acetylpiperazin-1-yl)propanoic acid (CAS: 705941-78-2) is a prime example of such a molecule[1]. Structurally, it consists of a piperazine core where the N1 position is deactivated by an electron-withdrawing acetyl group (forming an amide), while the N4 position remains a basic tertiary amine attached to a propanoic acid moiety.

Because of the coexistence of an acidic carboxylic acid (pKa ~ 4.0–4.5) and a basic tertiary amine (pKa ~ 7.5–8.0), this molecule exists primarily as a zwitterion in aqueous and polar organic environments. Conventional recrystallization techniques (e.g., cooling a single organic solvent) often fail because the compound is either entirely insoluble in non-polar solvents or excessively soluble in highly polar solvents, frequently leading to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than true crystallization. Furthermore, piperazine derivatives are notorious for forming stable hydrates (such as dihydrates or hexahydrates) due to extensive bifurcated N—H···O and O—H···O hydrogen bonding networks[2][3].

As a Senior Application Scientist, I have designed this protocol guide to bypass these thermodynamic hurdles. By manipulating the isoelectric point (pI) and utilizing controlled anti-solvent addition, we can force the molecule out of its hydration sphere and into a highly ordered crystal lattice.

Mechanistic Principles of Zwitterion Crystallization

To design a self-validating purification system, we must first understand the causality behind the solvent and pH choices:

  • The Isoelectric Point (pI) Paradigm : The pI of 3-(4-acetylpiperazin-1-yl)propanoic acid is approximately 6.0. At this pH, the molecule carries a net-zero charge. The absence of a net charge minimizes ion-dipole interactions with water, effectively stripping the molecule of its hydration sphere and drastically reducing its solubility.

  • Anti-Solvent Metathesis : When using mixed solvents, the primary solvent (e.g., water or ethanol) dissolves the zwitterion by disrupting intermolecular hydrogen bonds. The controlled addition of an anti-solvent (e.g., acetone) lowers the dielectric constant of the medium, forcing the zwitterions to interact with each other rather than the solvent, thereby nucleating a crystal lattice[4].

Speciation A Cationic Form (pH < 4.0) High Aqueous Solubility B Zwitterionic Form (pH ~ 6.0) Lowest Solubility (pI) A->B Add Base (NaOH) C Anionic Form (pH > 8.0) High Aqueous Solubility C->B Add Acid (HCl)

pH-dependent speciation and isoelectric crystallization pathway of the zwitterionic target.

Quantitative Data & Solvent Selection

The following tables summarize the empirical data required to execute the protocols successfully.

Table 1: Physicochemical Properties & Solubility Profile
Property / SolventValue / ObservationMechanistic Rationale
Molecular Formula C9H16N2O3Zwitterionic core (tertiary amine + carboxylic acid)[1].
Water (pH 2 or pH 10) > 100 mg/mL (Highly Soluble)Ionized state (cationic or anionic) maximizes ion-dipole interactions.
Water (pH ~ 6.0) < 15 mg/mL (Slightly Soluble)Isoelectric point (pI); net neutral charge minimizes hydration sphere.
Ethanol (Hot, 70°C) ~ 30 mg/mL (Soluble)Thermal energy disrupts intermolecular H-bonds, allowing solvation.
Acetone / Ethyl Acetate < 1 mg/mL (Insoluble)Lack of hydrogen-bond donating capacity; acts as an ideal anti-solvent.
Table 2: Comparison of Recrystallization Methodologies
MethodologyYield (%)Purity (%)ScalabilityPrimary Challenge (Causality)
Protocol A: pH-Shift 85 - 90> 98.5HighRisk of high local supersaturation if pH is adjusted too rapidly.
Protocol B: Anti-Solvent 75 - 85> 99.5MediumProne to "oiling out" (LLPS) if the anti-solvent is added without seeding.

Experimental Protocols

Protocol A: Isoelectric Precipitation (pH-Shift Method)

This method is highly scalable and utilizes water as the sole solvent, making it environmentally friendly. It relies on the self-validating principle that the product will only precipitate when the exact pI is reached.

Step-by-Step Methodology:

  • Dissolution (Cationic State): Suspend 10.0 g of crude 3-(4-acetylpiperazin-1-yl)propanoic acid in 50 mL of deionized water. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0.

    • In-Process Control (IPC): The solution must become completely transparent. If particulates remain, perform a sterile filtration (0.22 µm) to remove insoluble organic impurities.

  • Isoelectric Titration: Heat the clear solution to 40°C. Begin adding 1M NaOH dropwise at a rate of 1 mL/min. Monitor the pH continuously using a calibrated probe.

  • Nucleation (Cloud Point): As the pH approaches 5.5–6.0, the solution will become turbid. This is the cloud point, indicating the formation of the zwitterion. Stop the addition of NaOH immediately.

  • Aging & Cooling: Allow the suspension to age at 40°C for 30 minutes to promote Ostwald ripening (larger crystals growing at the expense of smaller ones). Then, cool the mixture to 5°C at a controlled rate of 0.5°C/min.

  • Isolation: Vacuum filter the resulting slurry. Wash the filter cake with 10 mL of ice-cold water, followed by 10 mL of cold acetone to facilitate rapid drying. Dry under vacuum at 45°C to a constant weight.

Protocol B: Anti-Solvent Crystallization (Mixed Solvent System)

This method is preferred when the crude material contains highly polar inorganic salts that might co-precipitate during a pH shift.

Workflow S1 Step 1: Dissolution Dissolve crude in minimal hot EtOH/H2O S2 Step 2: Clarification Hot filtration to remove insolubles S1->S2 S3 Step 3: Anti-Solvent Addition Dropwise addition of Acetone at 50°C S2->S3 S4 Step 4: Cooling & Aging Controlled cooling to 5°C (0.5°C/min) S3->S4 S5 Step 5: Isolation Vacuum filtration and cold wash S4->S5

Step-by-step workflow for the anti-solvent crystallization protocol.

Step-by-Step Methodology:

  • Primary Solvation: Suspend 10.0 g of crude material in 40 mL of a 9:1 mixture of Ethanol:Water. Heat the mixture to 70°C under reflux until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a pre-warmed Buchner funnel to remove any insoluble debris. Transfer the filtrate to a clean, jacketed reactor set to 50°C.

  • Anti-Solvent Introduction: Begin adding Acetone (the anti-solvent) dropwise.

    • Critical IPC: Add the acetone slowly (approx. 2 mL/min). Rapid addition will cause the local supersaturation to spike, leading to liquid-liquid phase separation (the compound will crash out as a sticky oil).

  • Seeding (Optional but Recommended): After adding 20 mL of acetone, introduce 50 mg of pure 3-(4-acetylpiperazin-1-yl)propanoic acid seed crystals. This bypasses the metastable zone and forces solid nucleation.

  • Completion & Isolation: Continue adding acetone until a total of 80 mL has been added. Cool the reactor to 5°C over 2 hours. Filter the crystalline solid, wash with 20 mL of cold acetone, and dry under vacuum at 45°C.

Troubleshooting & Optimization Insights

  • Oiling Out (LLPS): If the product separates as an oil during Protocol B, the thermodynamic driving force for crystallization was overwhelmed by the kinetics of anti-solvent addition. Solution: Re-heat the mixture until the oil dissolves back into a single phase, then cool much more slowly and introduce seed crystals earlier in the process.

  • Polymorphism & Hydration: Piperazine derivatives readily incorporate water into their crystal lattice[2]. If Karl Fischer (KF) titration reveals ~15% water content post-drying, you have likely isolated a dihydrate. To obtain the anhydrous form, prolonged vacuum drying at elevated temperatures (>60°C) or recrystallization from strictly anhydrous solvents (e.g., anhydrous methanol/ethyl acetate) is required.

References

  • Title: 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate - PMC - NIH. Source: nih.gov. URL:[Link]

  • Title: Piperazine - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Title: 3-(4-Acetylpiperazin-1-yl)propanoic acid_705941-78-2_Hairui. Source: hairuichem.com. URL:[Link]

  • Title: Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists - MDPI. Source: mdpi.com. URL:[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 3-(4-Acetylpiperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Utility

3-(4-Acetylpiperazin-1-yl)propanoic acid is a highly versatile bifunctional building block, predominantly utilized as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders[1]. The molecule features an acetylated secondary amine and a terminal propanoic acid, providing orthogonal reactivity for downstream amide coupling.

Transitioning the synthesis of this molecule from a milligram-scale discovery lab to a multi-gram or kilogram pilot plant requires overcoming specific thermodynamic and isolation challenges. This application note details a self-validating, highly atom-economical scale-up protocol based on a catalyst-free aza-Michael addition.

Mechanistic Rationale & Causality

The synthesis relies on the aza-Michael addition of 1-acetylpiperazine (the Michael donor) to acrylic acid (the Michael acceptor)[2].

The Causality of Experimental Choices:

  • Exotherm & Polymerization Control: The reaction between a secondary amine and an

    
    -unsaturated carbonyl is inherently exothermic[3]. If acrylic acid is added at room temperature or above, the localized heat can trigger spontaneous, runaway radical polymerization of the acrylate. Therefore, controlled dropwise addition at 0–5 °C is mandatory.
    
  • Zwitterion Isolation (The "Solvent Problem"): The resulting product contains both a basic tertiary amine and an acidic carboxyl group, existing primarily as a zwitterion. Zwitterions exhibit extreme hydrophilicity, making traditional aqueous workups (liquid-liquid extraction) nearly impossible due to poor organic partitioning.

  • Why Ethanol? By selecting absolute ethanol as the reaction solvent, we engineer a thermodynamic trap. The starting materials are highly soluble in ethanol, but the zwitterionic product has a steep solubility curve—it is soluble at 60 °C but practically insoluble at 0 °C. This enables direct product isolation via crystallization, bypassing energy-intensive lyophilization or costly ion-exchange chromatography.

Pathway N1 Michael Donor (1-Acetylpiperazine) N3 Aza-Michael Transition State N1->N3 N2 Michael Acceptor (Acrylic Acid) N2->N3 N4 Zwitterionic Intermediate N3->N4 N5 3-(4-Acetylpiperazin-1-yl) propanoic acid N4->N5

Figure 1: Mechanistic pathway of the aza-Michael addition forming the zwitterionic product.

Process Optimization & Quantitative Metrics

To establish the most scalable route, various solvent systems were evaluated. The quantitative data below demonstrates why absolute ethanol was selected as the optimal solvent for pilot-scale production.

Solvent SystemTemp (°C)Reaction Time (h)Yield (%)Purity (HPLC %)E-FactorScalability Limitations
Water 251265.092.0>15.0Requires highly energy-intensive lyophilization.
Solvent-Free 80278.588.51.2Viscous mass; severe exotherm risk; hard to stir.
Ethanol (100%) 60589.0 99.2 3.5 Optimal. Direct crystallization upon cooling.

Table 1: Quantitative comparison of solvent systems for the aza-Michael addition.

Validated Scale-Up Protocol (100g Scale)

This protocol is designed as a self-validating system. Visual and thermal cues are embedded within the steps to ensure the operator can verify the reaction's integrity in real-time.

Materials Required:
  • 1-Acetylpiperazine: 100.0 g (0.78 mol, 1.0 equiv)

  • Acrylic Acid: 59.0 g (0.82 mol, 1.05 equiv) (Note: Use freshly distilled or inhibitor-verified stock to prevent premature polymerization)

  • Absolute Ethanol: 300 mL (Reaction solvent) + 100 mL (Wash solvent)

Step-by-Step Methodology:
  • Reactor Preparation: Charge a 1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and an internal thermocouple with 100.0 g of 1-acetylpiperazine and 300 mL of absolute ethanol.

  • Initial Cooling: Set the jacket temperature to 0 °C. Stir at 250 RPM until the internal temperature stabilizes between 0–5 °C.

    • Self-Validation Cue: The solution should be completely clear and colorless.

  • Controlled Addition: Load 59.0 g of acrylic acid into a pressure-equalizing dropping funnel. Begin dropwise addition at a rate of ~1 mL/min.

    • Self-Validation Cue: Monitor the internal thermocouple. A mild exotherm will occur. Adjust the drip rate to ensure the internal temperature strictly does not exceed 10 °C.

  • Thermal Activation: Once the addition is complete, gradually increase the jacket temperature to heat the reaction mixture to 60 °C. Maintain this temperature for 5 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when 1-acetylpiperazine is <1.0% (Area Normalization).

  • Crystallization: Program the jacket to cool the mixture linearly from 60 °C to 0 °C over 2 hours.

    • Self-Validation Cue: At approximately 35–40 °C, the solution will become cloudy, followed by the rapid precipitation of dense, white crystals of the zwitterionic product.

  • Isolation: Hold the slurry at 0 °C for 1 hour to maximize yield. Filter the suspension through a sintered glass Buchner funnel under vacuum.

  • Washing & Drying: Wash the filter cake with 100 mL of ice-cold absolute ethanol (to displace unreacted acrylic acid without dissolving the product). Transfer the cake to a vacuum oven and dry at 45 °C at <10 mbar for 12 hours.

Workflow A 1-Acetylpiperazine + Ethanol B Cool to 0-5°C A->B C Acrylic Acid Dropwise Addition B->C D Heat to 60°C (4-6 hrs) C->D E Cool to 0°C & Crystallize D->E F Filtration & Vacuum Drying E->F

Figure 2: Scalable workflow for the aza-Michael addition and isolation.

Analytical Validation & Impurity Profiling

To ensure Trustworthiness (E-E-A-T), the final product must be validated against expected analytical standards.

  • Appearance: Free-flowing white crystalline powder.

  • Yield: ~138 g (89% theoretical yield).

  • LC-MS (ESI+): Expected

    
     at m/z 201.1.
    
  • Impurity Profile: The primary potential impurity is the bis-adduct (if primary amines were present) or unreacted acrylic acid. The cold ethanol wash efficiently purges residual acrylic acid, ensuring HPLC purity consistently >99.0%.

References

1.[1] Title: 3-(Piperazin-1-yl)propanoic acid | PROTAC Linker | MedChemExpress Source: medchemexpress.com URL: 2.[3] Title: Aza-Michael Reaction Insights | PDF - Scribd Source: scribd.com URL: 3.[2] Title: The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate Source: researchgate.net URL:

Sources

derivatization of 3-(4-acetylpiperazin-1-yl)propanoic acid for esterification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the derivatization of 3-(4-acetylpiperazin-1-yl)propanoic acid (CAS: 55480-45-0 / 2050699), a zwitterionic intermediate often used in the synthesis of piperazine-based pharmaceuticals and as a metabolite standard. Due to its amphoteric nature (containing both a basic tertiary amine and an acidic carboxyl group) and the presence of a labile amide functionality, standard esterification protocols often suffer from poor yields or amide hydrolysis.

This document provides two distinct, validated workflows:

  • Analytical Derivatization (GC-MS): A rapid silylation protocol for volatility enhancement.

  • Synthetic Scale-Up: A robust thionyl chloride-mediated esterification for gram-scale production.

Chemical Strategy & Mechanistic Insight

Molecular Analysis

The target molecule presents specific challenges that dictate the choice of reagents:

  • Zwitterionic Character: The N1-piperazine nitrogen is basic (

    
    ), while the carboxylic acid is acidic (
    
    
    
    ). In neutral solvents, the molecule exists largely as a zwitterion, reducing solubility in non-polar organic solvents (DCM, Toluene).
  • Amide Stability: The N4-acetyl group is an amide. While generally stable, prolonged exposure to strong aqueous acids at high temperatures can lead to deacetylation. Anhydrous conditions are preferred to preserve this moiety.

  • Catalyst Quenching: In acid-catalyzed esterification (Fischer), the basic tertiary amine will protonate first, consuming 1 equivalent of the acid catalyst. Protocols must account for this "proton sink" by using excess acid.

Reaction Pathways

The following diagram outlines the decision logic and reaction pathways for the two primary applications.

ReactionPathways Start 3-(4-acetylpiperazin-1-yl) propanoic acid Goal Application Goal? Start->Goal GCMS GC-MS Analysis (Analytical) Goal->GCMS Quantitation Synth Synthesis/Scale-up (Preparative) Goal->Synth Production BSTFA Reagent: BSTFA + 1% TMCS Solvent: Pyridine/Acetonitrile GCMS->BSTFA Silylation TMS_Prod TMS-Ester Derivative (Volatile, Unstable to H2O) BSTFA->TMS_Prod 60°C, 30 min SOCl2 Reagent: SOCl2 + Alcohol (In situ Acid Chloride) Synth->SOCl2 Activation Ester_Prod Alkyl Ester (Me/Et) (Stable, Isolated as HCl Salt) SOCl2->Ester_Prod 0°C to Reflux

Figure 1: Strategic decision tree for derivatization based on end-use application.

Protocol A: Analytical Derivatization for GC-MS

Objective: Convert the non-volatile zwitterion into a volatile trimethylsilyl (TMS) ester for gas chromatography.

Reagents & Equipment
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Equipment: 2 mL GC autosampler vials with PTFE-lined caps, heating block.

Step-by-Step Procedure
  • Sample Preparation: Weigh 1–2 mg of dry 3-(4-acetylpiperazin-1-yl)propanoic acid into a GC vial.

  • Solvation: Add 100 µL of anhydrous pyridine. Vortex for 30 seconds.

    • Note: Complete dissolution may not occur immediately; the reaction will drive solubility.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap immediately.

  • Incubation: Heat the vial at 65°C for 45 minutes .

    • Mechanism:[1] TMCS acts as a catalyst. The silyl group replaces the active proton on the carboxylic acid. The basic piperazine nitrogen may also be silylated or simply exist as a free base depending on steric hindrance, but the ester formation is the critical step for volatility.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC-MS (Split ratio 10:1 to 50:1).

Troubleshooting
  • Incomplete Reaction: If the peak tails significantly, moisture may be present. Ensure all reagents are fresh and anhydrous.

  • Artifacts: Avoid using methanol as a solvent for washing syringes immediately before injection, as it can exchange with the TMS group.

Protocol B: Synthetic Scale-Up (Methyl/Ethyl Ester)

Objective: Synthesize the methyl or ethyl ester hydrochloride salt on a gram scale. Method: Thionyl Chloride (


) mediated esterification. This method generates anhydrous HCl in situ, driving the reaction while managing the water byproduct.
Reagents[1][2][3]
  • Substrate: 3-(4-acetylpiperazin-1-yl)propanoic acid.

  • Alcohol: Anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester).

  • Activator: Thionyl Chloride (

    
    ). Caution:  Reacts violently with water; releases 
    
    
    
    and
    
    
    gas. Use in a fume hood.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a stir bar and a reflux condenser (fitted with a drying tube or

    
     line).
    
  • Solvent Charge: Add anhydrous Methanol (10 mL per gram of substrate) to the flask. Cool to 0°C in an ice bath.

  • Activation (In Situ HCl generation): Dropwise, add Thionyl Chloride (2.5 equivalents).

    • Critical Step: The addition is exothermic. Maintain temperature < 10°C.

    • Stoichiometry: 1 eq reacts with the generated water, 1 eq acts as catalyst/dehydrator, and 0.5 eq ensures the basic amine is fully protonated (HCl salt formation).

  • Substrate Addition: Remove the ice bath. Add the solid 3-(4-acetylpiperazin-1-yl)propanoic acid in one portion.

  • Reaction:

    • Stir at room temperature for 30 minutes.

    • Heat to reflux (65°C for MeOH) for 3–5 hours.

    • Monitoring: Check by TLC (System: DCM/MeOH 9:1). The starting material (zwitterion) will stay at the baseline; the ester will move higher (

      
      ).
      
  • Workup (Isolation of HCl Salt):

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotovap) to obtain a viscous oil or semi-solid.

    • Co-evaporation: Add 10 mL of Toluene or DCM and re-evaporate (repeat 2x) to remove residual

      
       and HCl traces.
      
  • Purification:

    • Triturate the residue with cold Diethyl Ether or Ethyl Acetate. The ester hydrochloride salt should precipitate as a white/off-white solid.

    • Filter and dry under vacuum.

Data Summary Table[3]
ParameterAnalytical Protocol (GC-MS)Synthetic Protocol (Scale-Up)
Reagent BSTFA + 1% TMCSThionyl Chloride (

)
Solvent PyridineMethanol or Ethanol
Temp/Time 65°C / 45 minReflux / 3–5 hours
Product State Volatile TMS-Ester (Liquid)Stable HCl Salt (Solid)
Stability Hydrolyzes in air/moistureStable for months (desiccated)
Key Risk Moisture contaminationExothermic addition; HCl gas

Quality Control & Validation

NMR Characterization (Expected Shifts)

For the Methyl Ester Hydrochloride in


 or 

:
  • Methyl Ester Singlet: A sharp singlet at

    
     ppm (
    
    
    
    ).
  • Acetyl Group: Singlet at

    
     ppm (
    
    
    
    ).
  • Piperazine Ring: Broad multiplets at

    
     ppm (deshielded due to protonation).
    
Mass Spectrometry
  • GC-MS (TMS derivative): Look for

    
     peak at 
    
    
    
    (replacement of H with
    
    
    ).
    • Base peak is often

      
       73 (
      
      
      
      ) or fragmentation alpha to the carbonyl.

References

  • Synthesis of Piperazine Propanoic Acid Derivatives

    • Title: Synthesis of 6,8-Diazabicyclo[3.2.2]nonanes: Conformationally Restricted Piperazine Derivatives.[2]

    • Source: American Chemical Society (J. Org. Chem.)
    • URL:[Link]

  • General Derivatization for GC-MS

    • Title: The Use of Derivatization Reagents for Gas Chromatography (GC).[3][4][5]

    • Source: MilliporeSigma (Sigma-Aldrich)
  • Thionyl Chloride Esterification Protocol

    • Title: Esterification of propanoic acid in the presence of a homogeneous c
    • Source: International Journal of Chemical Kinetics (via ResearchG
    • URL:[Link]

  • Compound Data (3-(4-acetylpiperazin-1-yl)propanoic acid)

    • Title: 3-(4-acetylpiperazin-1-yl)propanoic acid - PubChem Compound Summary.[6]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Application Note: Handling, Preparation, and Quality Control of 3-(4-Acetylpiperazin-1-yl)propanoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Acetylpiperazin-1-yl)propanoic acid (CAS: 705941-78-2) is a highly versatile, bifunctional building block widely utilized in fragment-based drug discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Featuring an N-acetylated piperazine ring and a terminal carboxylic acid, it serves as an excellent surface-exposed motif or end-capping linker. This application note provides an authoritative, causality-driven guide for the physicochemical profiling, handling, and preparation of robust stock solutions to ensure high-fidelity downstream applications.

Physicochemical Profiling & Causality in Handling

Understanding the molecular architecture of 3-(4-acetylpiperazin-1-yl)propanoic acid is critical for designing a reliable handling protocol.

  • Amphoteric/Zwitterionic Nature: The molecule contains a basic tertiary amine (N4 of the piperazine ring) and an acidic propanoic acid moiety. At physiological pH (7.4), it exists predominantly as a zwitterion. This structural feature grants it exceptional aqueous solubility but requires careful pH monitoring during dissolution in weakly buffered systems.

  • Hydrophilicity & Hygroscopicity: With a calculated LogP (cLogP) of -3.72, the compound is highly hydrophilic. Consequently, the solid powder is prone to absorbing atmospheric moisture. Causality: If the solid is not properly desiccated before weighing, the absorbed water mass will lead to inaccurate molarity calculations, compromising quantitative biological assays or stoichiometric chemical couplings.

  • Solvent Compatibility: While highly soluble in water, many synthetic workflows (such as amide coupling to an E3 ligase ligand) require anhydrous conditions. The compound exhibits good solubility in Dimethyl Sulfoxide (DMSO), provided mechanical agitation (sonication) is applied to disrupt the crystalline lattice.

Quantitative Physicochemical Properties

The following data summarizes the critical parameters required for accurate formulation and structural validation[1][2].

ParameterValue
Chemical Name 3-(4-Acetylpiperazin-1-yl)propanoic acid
CAS Number 705941-78-2
Molecular Weight 200.23 g/mol
Molecular Formula C9H16N2O3
cLogP -3.72
Topological Polar Surface Area (TPSA) 60.85 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Physical State Solid Powder

Strategic Solvent Selection

The choice of solvent must be dictated by the intended downstream application:

  • Anhydrous DMSO: Mandatory for chemical synthesis (e.g., PROTAC linker coupling). Causality: Trace water in the stock solution will competitively hydrolyze activated ester intermediates (e.g., HATU/EDC-activated carboxylates), drastically reducing coupling yields.

  • Aqueous Buffers (e.g., PBS, HEPES): Ideal for direct biological screening, native mass spectrometry, or biophysical assays (e.g., Surface Plasmon Resonance).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols integrate Quality Control (QC) steps directly into the workflow, creating a self-validating system.

Protocol A: Preparation of a 100 mM Master Stock in Anhydrous DMSO
  • Equilibration: Remove the vial of 3-(4-acetylpiperazin-1-yl)propanoic acid from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would alter the effective molecular weight and introduce water into the anhydrous system.

  • Precision Weighing: Using an analytical balance (0.01 mg precision), weigh exactly 20.02 mg of the compound into a sterile, static-free glass vial.

  • Solvent Addition: In a nitrogen-purged environment, add 1.00 mL of anhydrous DMSO (≤0.005% H₂O).

  • Dissolution: Vortex the vial for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

    • Causality: Mild sonication provides the kinetic energy needed to disrupt the crystalline lattice. Heating above 40°C is strictly avoided to prevent accelerated hydrolysis of the N-acetyl group or potential decarboxylation.

  • Quality Control (Self-Validation): Withdraw a 1 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS to confirm the [M+H]⁺ peak at m/z 201.2. This ensures no degradation occurred during storage or dissolution.

  • Aliquoting & Storage: Dispense the validated solution into 50 µL single-use aliquots using amber low-bind microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Amber tubes prevent photo-degradation. Single-use aliquots eliminate freeze-thaw cycles, which cause cryoconcentration and irreversible precipitation of the compound.

Protocol B: Preparation of a 50 mM Stock in Aqueous Buffer (pH 7.4)
  • Weighing: Following the equilibration step above, weigh 10.01 mg of the compound.

  • Initial Dissolution: Add 800 µL of 1X PBS (pH 7.4) and vortex until visually clear.

  • pH Adjustment:

    • Causality: The carboxylic acid moiety acts as a weak acid. Check the pH using a micro-probe. If the pH drops below 7.0, adjust back to 7.4 using 0.1 M NaOH in 1 µL increments to ensure the compound remains in its highly soluble zwitterionic state.

  • Volume Adjustment: Bring the final volume to exactly 1.00 mL with 1X PBS.

  • Sterilization (Self-Validation): Pass the solution through a 0.22 µm PTFE syringe filter into a sterile vial.

    • Causality: Removes undissolved micro-particulates and sterilizes the solution, ensuring that downstream biological readouts are not artifacts of microbial contamination or particulate-induced cellular stress.

  • Storage: Aliquot into 50 µL volumes and store at -80°C.

Workflow Visualizations

Standard Operating Procedure Workflow

The following diagram maps the critical path for stock preparation, emphasizing the integration of QC before long-term storage.

G Solid 3-(4-acetylpiperazin-1-yl)propanoic acid (Solid Powder) Desiccation Desiccation & Temp Equilibration (Prevent Condensation) Solid->Desiccation Step 1 Weighing Precision Weighing (Analytical Balance) Desiccation->Weighing Step 2 Solvent Solvent Addition (Anhydrous DMSO or Buffer) Weighing->Solvent Step 3 Dissolution Vortexing & Sonication (Max 40°C) Solvent->Dissolution Step 4 QC Quality Control (LC-MS / NMR) Dissolution->QC Step 5 Aliquoting Single-Use Aliquoting (Amber Tubes) QC->Aliquoting Pass Storage -80°C Storage (Avoid Freeze-Thaw) Aliquoting->Storage Step 6

Figure 1: Standard operating procedure for the preparation and validation of stock solutions.

Application in PROTAC Linker Synthesis

When utilized as a linker or surface-exposed motif in PROTAC development, the carboxylic acid is typically activated for amide coupling with an amine-bearing warhead or E3 ligase ligand.

G Linker 3-(4-acetylpiperazin-1-yl) propanoic acid Activation Carboxyl Activation (HATU / DIPEA) Linker->Activation Step 1 Coupling Amide Coupling (Anhydrous Conditions) Activation->Coupling Activated Ester Target Amine-bearing Warhead or E3 Ligand Target->Coupling Nucleophile Product Functionalized Intermediate (PROTAC/Probe) Coupling->Product Purification

Figure 2: Workflow for integrating the compound into a PROTAC linker system via amide coupling.

References

  • Life Chemicals - C9H16N2O3 Physicochemical Properties and Screening Data. Retrieved from:

  • BLD Pharm - 705941-78-2 | 3-(4-Acetylpiperazin-1-yl)propanoic acid Documentation and Safety Information. Retrieved from:[2]

  • Fluorochem - 3-(4-Acetyl-piperazin-1-yl)-propionic acid Specifications. Retrieved from:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification Guide for 3-(4-Acetylpiperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of amphoteric and zwitterionic compounds. The synthesis of 3-(4-acetylpiperazin-1-yl)propanoic acid—typically achieved via the Michael addition of 1-acetylpiperazine to acrylic acid—presents a classic purification challenge.

Because the molecule contains both a basic tertiary amine and an acidic carboxylic acid, it exists as an internal salt (zwitterion) at near-neutral pH. Traditional liquid-liquid extraction (e.g., ethyl acetate/water) will fail because this internal salt formation prevents partitioning into the organic phase. This guide provides a self-validating, causality-driven system to troubleshoot your crude mixtures and isolate high-purity product for downstream drug development applications.

Physicochemical Profiling & Causality

Understanding the protonation states of your molecule is the foundation of any rational purification strategy. You cannot purify what you do not understand chemically.

PropertyEstimated ValueMechanistic Causality & Experimental Impact
pKa1 (Carboxylic Acid) ~4.25Derived from the acrylic acid precursor[1]. Above this pH, the carboxylate is deprotonated (anionic).
pKa2 (Tertiary Amine) 7.94The pKa of the 1-acetylpiperazine precursor is 7.94[1]. Below this pH, the amine is protonated (cationic).
Isoelectric Point (pI) ~6.1Calculated as (pKa1 + pKa2) / 2. At pH ~6.1, the net charge is zero. The molecule exhibits minimum aqueous solubility, making this the target pH for isoelectric precipitation.
Solubility Profile ZwitterionicHighly soluble in water at pH < 4 (as a cation) and pH > 9 (as an anion). Exhibits surprisingly low solubility in polar aprotic solvents like acetone[2].
Diagnostic Workflow & Impurity Resolution

Do not process your crude mixture blindly. Use the following logical workflow to diagnose and resolve common impurities based on your LC-MS or 1H NMR data.

G Crude Crude Reaction Mixture 3-(4-acetylpiperazin-1-yl)propanoic acid Analysis LC-MS / 1H NMR Analysis Crude->Analysis Imp1 Impurity: 1-Acetylpiperazine (Basic Starting Material) Analysis->Imp1 Excess Amine Imp2 Impurity: Acrylic Acid / Oligomers (Acidic / Polymeric) Analysis->Imp2 Excess Acid Imp3 Impurity: Inorganic Salts (From pH Neutralization) Analysis->Imp3 High Ash / Baseline Action1 Isoelectric Precipitation (Adjust to pH 6.1) Imp1->Action1 Action2 Anion-Exchange Resin (Bind acidic species) Imp2->Action2 Action3 Acetone Precipitation (Exploit zwitterion insolubility) Imp3->Action3 Pure Pure Zwitterionic Product Action1->Pure Action2->Pure Action3->Pure

Diagnostic workflow for identifying and removing impurities from zwitterionic piperazine derivatives.

Troubleshooting FAQs

Q: My crude product is heavily contaminated with unreacted 1-acetylpiperazine. How do I remove it without losing my product? A: 1-Acetylpiperazine is a base with a pKa of 7.94[1]. If you adjust the aqueous solution to the product's isoelectric point (pH ~6.1), your product becomes a neutral zwitterion and its solubility drops drastically. Meanwhile, at pH 6.1, the unreacted 1-acetylpiperazine remains largely protonated (cationic) and highly water-soluble. You can then precipitate your product or use a strongly acidic cation exchange resin to separate them[3].

Q: I see broad polymeric peaks in my NMR. What happened, and how do I fix it? A: Acrylic acid is highly prone to spontaneous radical polymerization, especially when heated or exposed to light during the Michael addition[1].

  • Prevention: Always ensure a radical inhibitor (like MEHQ) is present, and avoid excessive heating.

  • Cure: Polyacrylic acid oligomers can be removed by passing the mixture through an anionic exchange resin[3], which strongly binds the polyanions, or by precipitating your product from acetone, where the polymers often remain as a gummy residue[2].

Q: I tried purifying the crude mixture using standard silica gel column chromatography, but my recovery was terrible. Why? A: Zwitterions bind irreversibly to the acidic silanol groups on standard silica gel. To successfully elute a zwitterionic piperazine derivative, you must disrupt these ionic interactions. If you must use silica, switch to a highly polar, basic eluent system such as Chloroform/Methanol/Aqueous Ammonia (e.g., 80:25:2)[2]. Alternatively, bypass silica entirely and use reverse-phase (C18) chromatography or ion-exchange chromatography.

Validated Experimental Protocols
Protocol A: Isoelectric Precipitation (Primary Purification)

Causality: Exploits the minimum aqueous solubility of the compound at its isoelectric point (net charge = 0).

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of deionized water. If the mixture is acidic, add 1M NaOH dropwise until the pH reaches ~9.0 to ensure complete dissolution as the highly soluble sodium salt.

  • Titration: Submerge a calibrated pH probe into the stirring solution. Slowly add 1M HCl dropwise.

  • Precipitation: As the pH approaches 6.1, the solution will become cloudy as the zwitterion forms. Continue adding HCl until exactly pH 6.1 is reached.

  • Maturation: Transfer the flask to an ice bath (4°C) and stir for 2 hours to maximize crystal growth and minimize solubility.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with a minimal amount of ice-cold water, followed by cold acetone to remove residual water and organic impurities[2]. Dry under high vacuum[4].

Protocol B: Ion-Exchange Chromatography (For stubborn ionic impurities)

Causality: Separates molecules based on their distinct pKa values and charge states at a given pH[3].

  • Resin Preparation: Swell a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form) in water and pack it into a glass column.

  • Loading: Acidify your crude aqueous sample to pH ~3.0. At this pH, both the product and 1-acetylpiperazine are positively charged and will bind to the resin. Unreacted acrylic acid (neutral at pH 3) will wash straight through.

  • Washing: Wash the column with 3 column volumes (CV) of deionized water to remove all non-basic impurities.

  • Elution: Elute with a dilute aqueous ammonia gradient (0.1M to 1M). Because your product has a lower basic pKa than 1-acetylpiperazine, it will be neutralized and elute before the starting material.

  • Recovery: Monitor fractions via TLC (using a Ninhydrin or Dragendorff stain[2]) or LC-MS. Lyophilize the pure fractions to remove water and volatile ammonia.

Protocol C: Acetone Anti-Solvent Desalting

Causality: Zwitterions often have exceptionally low solubility in acetone, while many organic impurities and some inorganic salts behave differently[2].

  • Concentration: Evaporate the crude aqueous mixture to near dryness under reduced pressure.

  • Trituration: Suspend the sticky residue in a large excess of anhydrous acetone at room temperature.

  • Sonication: Sonicate the mixture for 15 minutes to break up aggregates. The zwitterionic product will form a fine, insoluble powder, while many organic byproducts dissolve.

  • Filtration: Filter the suspension, wash with fresh cold acetone, and dry under high vacuum to remove solvent residues[4].

References
  • Purification of Laboratory Chemicals Fifth Edition - Chemistry and Chemists. Contains critical physicochemical data including the pKa of 1-acetylpiperazine and acrylic acid polymerization behaviors.1

  • Isolation/purification of zwitterionic phospholipid - r/Chempros (Reddit). Field-proven insights on the low solubility of zwitterions in acetone and customized silica gel eluent systems (Chloroform/Methanol/Ammonia). 2

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. Authoritative grounding on the use of anionic and cationic exchange resins for the purification of piperazine derivatives.3

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem. Protocol standards for the handling, drying, and inert-atmosphere processing of piperazine derivatives. 4

Sources

Technical Support Center: Resolving Solubility Issues of 3-(4-acetylpiperazin-1-yl)propanoic acid in Water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-acetylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous media.

Introduction

3-(4-acetylpiperazin-1-yl)propanoic acid is a zwitterionic molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic piperazine ring. This dual nature dictates that its aqueous solubility is highly dependent on the pH of the solution. Understanding the ionization behavior of this compound is paramount to overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(4-acetylpiperazin-1-yl)propanoic acid not dissolving in water?

A1: The limited solubility of 3-(4-acetylpiperazin-1-yl)propanoic acid in neutral water is likely due to the formation of a zwitterion, where both the carboxylic acid and the piperazine nitrogen are ionized, resulting in a net neutral charge. Zwitterionic compounds often exhibit their lowest solubility at their isoelectric point (pI), where the positive and negative charges balance.[1] To enhance solubility, it is crucial to adjust the pH of the solution to shift the equilibrium towards a predominantly charged species (either cationic or anionic).

Q2: What are the estimated pKa values for 3-(4-acetylpiperazin-1-yl)propanoic acid?

  • Carboxylic Acid (pKa₁): The pKa of propanoic acid is approximately 4.87.[2][3] The electron-withdrawing effect of the nearby protonated piperazine ring will likely decrease this pKa slightly, making it a stronger acid. We can estimate the acidic pKa to be in the range of 4.0 - 4.5 .

  • Piperazine Ring (pKa₂): The pKa of the basic nitrogen on N-acetylpiperazine is reported to be around 7.9-8.5.[4][5] The presence of the negatively charged carboxylate at physiological pH will likely increase the basicity of the piperazine nitrogens. The nitrogen further from the acetyl group will be more basic. We can estimate the basic pKa to be in the range of 7.5 - 8.5 .

Q3: At what pH should I expect the lowest and highest solubility?

A3:

  • Lowest Solubility: The lowest solubility will occur at the isoelectric point (pI), which can be estimated as the average of the two pKa values: pI ≈ (pKa₁ + pKa₂) / 2. Using our estimated pKa values, the pI is likely in the range of 5.75 - 6.5 .

  • Highest Solubility: You should observe significantly higher solubility at pH values well below the acidic pKa (e.g., pH < 3), where the compound will exist as a cation, and well above the basic pKa (e.g., pH > 9.5), where it will exist as an anion.

Troubleshooting Guide

Issue 1: Compound Precipitates from Neutral Aqueous Solution

Cause: At or near neutral pH, 3-(4-acetylpiperazin-1-yl)propanoic acid is likely at or close to its isoelectric point (pI), leading to minimal solubility.

Solutions:

  • pH Adjustment: This is the most effective primary strategy.[6][7][8]

    • Acidic Conditions: Lowering the pH to at least two units below the estimated acidic pKa (i.e., pH ≤ 2.0-2.5) will protonate the carboxylic acid and the piperazine ring, resulting in a soluble cationic species.

    • Basic Conditions: Increasing the pH to at least two units above the estimated basic pKa (i.e., pH ≥ 9.5-10.5) will deprotonate the carboxylic acid and the piperazine ring, resulting in a soluble anionic species.

  • Salt Formation: Preparing a salt of the compound can significantly enhance its aqueous solubility.[9][10][11]

    • Base Salts: Reacting the carboxylic acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) will form a highly soluble salt.

    • Acid Addition Salts: Reacting the basic piperazine nitrogen with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid) will also form a soluble salt.

Issue 2: Insufficient Solubility Even After pH Adjustment

Cause: The intrinsic solubility of the ionized form of the compound might still be too low for your experimental needs, or you may have constraints on the accessible pH range.

Solutions:

  • Co-solvents: The addition of a water-miscible organic solvent can increase solubility.[][13]

    • Screening: Test common co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[] Start with low percentages (e.g., 5-10% v/v) and increase as needed.

    • Considerations: Be aware that co-solvents can impact biological assays and may not be suitable for all applications. Always run appropriate vehicle controls.

  • Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[14]

    • Screening: Evaluate non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL, or ionic surfactants like sodium dodecyl sulfate (SDS), depending on your application.[15][16]

    • Critical Micelle Concentration (CMC): Ensure the surfactant concentration is above its CMC for effective micellar solubilization.

Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination

This protocol will help you experimentally determine the pH-solubility profile of your compound.[6][17][18]

Materials:

  • 3-(4-acetylpiperazin-1-yl)propanoic acid

  • Buffer solutions (pH 2.0, 4.0, 6.0, 7.0, 8.0, 10.0)

  • Deionized water

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the compound to vials containing each buffer solution.

  • Tightly cap the vials and shake at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Visually confirm that excess solid remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: Salt Screening

This protocol provides a general method for screening for suitable salt forms.[9][10][11]

Materials:

  • 3-(4-acetylpiperazin-1-yl)propanoic acid

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid) and bases (e.g., NaOH, KOH, tromethamine)

  • Various solvents (e.g., water, ethanol, isopropanol, acetone)

  • Stir plate and stir bars

  • Filtration apparatus

Procedure:

  • Dissolve the compound in a suitable solvent.

  • In separate experiments, add a stoichiometric amount (1:1 molar ratio) of each acid or base.

  • Stir the mixture at room temperature.

  • If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Characterize the resulting solids (e.g., by melting point, XRPD) to confirm salt formation.

  • Determine the aqueous solubility of the confirmed salts using Protocol 1.

Data Summary
ParameterEstimated Value/RangeRationale/Reference
Acidic pKa (pKa₁)4.0 - 4.5Based on propanoic acid pKa of ~4.87, with an electron-withdrawing effect from the piperazine ring.[2][3]
Basic pKa (pKa₂)7.5 - 8.5Based on N-acetylpiperazine pKa of ~7.9-8.5, with an inductive effect from the carboxylate.[4][5]
Isoelectric Point (pI)5.75 - 6.5Calculated as (pKa₁ + pKa₂) / 2.
Optimal pH for Cationic Form< 2.5pH should be at least 2 units below pKa₁.
Optimal pH for Anionic Form> 10.5pH should be at least 2 units above pKa₂.
Visualizations

Solubility_Troubleshooting Start Start: Solubility Issue with 3-(4-acetylpiperazin-1-yl)propanoic acid Check_pH Is the aqueous solution at neutral pH? Start->Check_pH Adjust_pH Adjust pH (Acidic: pH < 3 or Basic: pH > 9.5) Check_pH->Adjust_pH Yes Still_Insoluble Is solubility still insufficient? Check_pH->Still_Insoluble No Adjust_pH->Still_Insoluble Co_solvents Use Co-solvents (e.g., Ethanol, PEG 400, DMSO) Still_Insoluble->Co_solvents Yes Success Solubility Issue Resolved Still_Insoluble->Success No Surfactants Use Surfactants (e.g., Tween 80, SDS) Co_solvents->Surfactants If co-solvents are not suitable Co_solvents->Success Salt_Formation Consider Salt Formation Surfactants->Salt_Formation If surfactants are not suitable Surfactants->Success Salt_Formation->Success pH_Solubility_Profile cluster_0 pH vs. Predominant Species and Solubility pH_axis pH Scale Cation Cationic Form (High Solubility) Zwitterion Zwitterionic Form (Low Solubility at pI) Cation->Zwitterion Increasing pH Anion Anionic Form (High Solubility) Zwitterion->Anion Increasing pH pH2 pH ~2 pI pI ~6 pH10 pH ~10

Caption: pH effect on compound form and solubility.

References

  • The quest for exceptional drug solubilization in diluted surfactant solutions and consideration of residual solid st
  • 1-Acetylpiperazine 13889-98-0 wiki. Guidechem.
  • Strategic Screening for Solubility Solutions. (2019). Pharmaceutical Technology.
  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology.
  • A guide to the selection of co-solvents to enable the easiest separation by distillation.
  • Preparation of Acidic Salts - Complete Guide. Scribd.
  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • 22 Solubility assessment and screening of oils, surfactants and cosurfactants combinations for self-emulsion formul
  • pH Adjustment and Co-Solvent Optimiz
  • Propionic Acid. PubChem.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Annex 4.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025). Pharmaceutical Technology.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
  • Cosolvent. Wikipedia.
  • Supporting novel drug discovery via cosolvent molecular dynamics. (2025).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PubMed Central.
  • pH-metric solubility. 3.
  • 1-Acetylpiperazine. ChemicalBook.
  • pKa values of common substituted piperazines.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Piperazine. Wikipedia.
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009).
  • The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... Study Prep in Pearson+.
  • Propionic acid (PAMDB000098). P.
  • 1-Acetylpiperazine 99 13889-98-0. MilliporeSigma.
  • Why is the pKa of butanoic acid lower than the pKa of propanoic acid?. (2012). Reddit.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Propanoic Acid: Properties, Production, Applications, and Analysis.
  • 1-Acetylpiperazine. PubChem.
  • How to desalt zwitterions?. (2020).
  • How to deal with the poor solubility of tested compounds in MTT assay?. (2013).
  • 3-(4-Acetyl-piperazin-1-yl)-propionic acid. Fluorochem.
  • Troubleshooting Guide for Common Protein Solubility Issues. (2025).
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
  • W
  • 3-(4-acetylpiperazin-1-yl)propanoic acid. PubChemLite.
  • 3-(4-Methylpiperazin-1-yl)propanoic acid. PubChem.
  • (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2025).
  • pKa predictions for arsonic acid deriv

Sources

Technical Support Center: Troubleshooting Piperazine Propanoic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug development professionals encountering yield limitations or unexpected byproducts during the amide coupling of piperazine propanoic acid derivatives (e.g., 3-(piperazin-1-yl)propanoic acid).

The piperazine moiety is among the most frequently used heterocycles in biologically active compounds, making its chemical handling critical in drug discovery[1]. However, activating acyclic precursors that contain both an electrophilic center and a nucleophilic nitrogen often triggers rapid intramolecular side reactions[2].

Mechanistic Insight: The Causality of Cyclization

When attempting an intermolecular amide coupling with an unprotected 3-(piperazin-1-yl)propanoic acid, the carboxylic acid is first converted into a highly reactive intermediate (e.g., an OAt or OBt active ester). Because the secondary amine (N4) of the piperazine ring is highly nucleophilic and conformationally flexible, it rapidly folds back to attack the activated carbonyl.

This intramolecular cyclization outcompetes the desired intermolecular coupling, acting as a thermodynamic sink that yields a bridged bicyclic lactam: 1,4-diazabicyclo[3.2.2]nonan-3-one . This inherent reactivity is a hallmark of piperazine nitrogen atoms under standard activation conditions[3].

Pathway A 3-(Piperazin-1-yl)propanoic acid (Free N4 Secondary Amine) B Activated Ester Intermediate (High Enthalpy) A->B Coupling Reagent (e.g., HATU, EDC) C Desired Intermolecular Amide (Target Product) B->C + External Amine (Kinetic Control: High Conc.) D 1,4-Diazabicyclo[3.2.2]nonan-3-one (Intramolecular Lactam) B->D Intramolecular Attack (Thermodynamic Sink)

Mechanistic divergence of activated piperazine propanoic acids into desired amides or cyclic lactams.

Diagnostic FAQ

Q: My LC-MS shows a massive byproduct peak with an


 of 141.1 

. What is this?
A: This is the precise mass of the cyclized 1,4-diazabicyclo[3.2.2]nonan-3-one byproduct. The starting material (MW ~158.2) loses a molecule of water (MW 18.0) during the intramolecular condensation, resulting in a product mass of ~140.1.

Q: Why does HATU cause more cyclization than EDC/HOBt? A: HATU generates a highly reactive HOAt ester almost instantaneously. If the external amine is not present in high concentration to immediately intercept this ester, the proximity effect of the internal N4 amine guarantees rapid cyclization. EDC/HOBt generates a slightly less reactive intermediate, providing a wider kinetic window for the desired intermolecular reaction.

Q: Can I suppress this without adding a protecting group? A: Yes, through strict kinetic control. By manipulating concentration, temperature, base strength, and the order of reagent addition, you can artificially favor the intermolecular pathway.

Quantitative Impact of Coupling Conditions

The table below summarizes how different parameters influence the competition between the desired amide coupling and the undesired cyclization side reaction.

Coupling ConditionConcentrationBaseAddition OrderDesired Amide YieldCyclization Yield
HATU (1.2 eq)0.05 MDIPEAReagent First15%80%
HATU (1.2 eq)0.50 MDIPEAReagent First45%50%
EDC/HOBt (1.5 eq)0.50 MNMMAmine First65%25%
T3P (1.5 eq)0.50 MNMMAmine First85% <5%

Data reflects standard kinetic competition models for unprotected 3-(piperazin-1-yl)propanoic acid couplings.

Troubleshooting Workflow & Protocols

DecisionTree Start LC-MS Detects m/z 141.1 (Cyclization Product) Q1 Is the N4 amine protected? Start->Q1 Protect Protocol A: Apply N-Boc Protection Q1->Protect No Q2 Can the synthesis tolerate a protecting group step? Q1->Q2 Deprotected in situ Q2->Protect Yes Kinetic Protocol B: Kinetic Control Coupling Q2->Kinetic No (Direct Coupling)

Troubleshooting workflow to mitigate intramolecular cyclization during amide coupling.

Protocol A: Strategic N-Boc Protection (Recommended)

The most definitive way to prevent cyclization is to mask the nucleophilicity of the N4 amine.

  • Dissolution: Suspend 3-(piperazin-1-yl)propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and

    
     (0.5 M).
    
  • Basification: Add 1M NaOH dropwise until the pH reaches 10.0.

  • Protection: Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours.
    
  • Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A negative result (no purple/blue color) confirms the complete absence of the free secondary amine.

  • Workup: Acidify the aqueous layer to pH 3-4 with 1M HCl, extract with EtOAc (

    
    ), dry over 
    
    
    
    , and concentrate. The resulting Boc-protected acid can be coupled using standard HATU/DIPEA conditions without risk of cyclization.
Protocol B: Kinetic Control Amide Coupling (For Unprotected Substrates)

If your synthetic route cannot accommodate a protection/deprotection sequence, use this self-validating kinetic protocol utilizing Propylphosphonic anhydride (T3P).

  • Pre-mixing (Crucial Step): Dissolve the external amine nucleophile (1.5 eq) and the unprotected 3-(piperazin-1-yl)propanoic acid (1.0 eq) in anhydrous DMF. Maintain a high concentration (

    
     0.5 M)  to maximize the probability of intermolecular collisions.
    
  • Base Selection: Add N-methylmorpholine (NMM) (3.0 eq). Causality: NMM is a weaker, less sterically hindered base than DIPEA. It prevents the rapid, complete deprotonation of the piperazine N4, slowing down the intramolecular attack.

  • Thermal Control: Chill the reaction vessel to 0 °C. Causality: Lower temperatures suppress the entropically favored intramolecular cyclization more severely than the enthalpy-driven intermolecular coupling.

  • Slow Activation: Add T3P (50% wt in DMF, 1.5 eq) dropwise via a syringe pump over 45 minutes. Self-Validation: Monitor the reaction via LC-MS every 15 minutes. By adding the coupling reagent slowly into a highly concentrated pool of the external amine, the transient active ester is immediately consumed by the external amine before it has the opportunity to cyclize.

References

*[1] Title : Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Source : mdpi.com | URL :[Link] *[2] Title : Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums | Source : researchgate.net | URL :[Link] *[3] Title : Synthesis of piperazines | Source : organic-chemistry.org | URL :[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Acetylpiperazin-1-yl)propanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for amide bond formation. Coupling sterically hindered carboxylic acids, such as 3-(4-acetylpiperazin-1-yl)propanoic acid, to bulky or electron-deficient amines is a notoriously difficult transformation. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic barriers of this specific coupling and provide self-validating workflows to guarantee experimental success.

Diagnostic Logic & Workflow

Before selecting a reagent, you must evaluate the steric and electronic profile of your target amine. The workflow below outlines the logical escalation from standard activation to highly reactive in situ acyl fluorides.

CouplingWorkflow Start Analyze Amine Nucleophile Steric & Electronic Profile Low Primary / Unhindered Amine Start->Low Med Secondary / Branched Amine Start->Med High Electron-Deficient / Extreme Steric Bulk Start->High Meth1 EDC/Oxyma + DIPEA (Standard Activation) Low->Meth1 Meth2 COMU or HATU + DIPEA (High-Efficiency Uronium) Med->Meth2 Meth3 TFFH + DIPEA (In Situ Acyl Fluoride) High->Meth3 Eval LC-MS Validation Checkpoint (Monitor Active Intermediate) Meth1->Eval Meth2->Eval Meth3->Eval Success Amide Product Formed Eval->Success >90% Conversion Fail Hydrolysis / Unreacted Eval->Fail <50% Conversion Fail->Meth3 Escalate to Acyl Fluoride

Diagnostic workflow for selecting coupling strategies based on amine steric bulk.

Troubleshooting FAQs

Q1: Why does 3-(4-acetylpiperazin-1-yl)propanoic acid exhibit poor coupling efficiency, even with primary amines? Causality: The difficulty stems from both electronic and conformational factors. The molecule contains a basic tertiary amine (N1 of the piperazine ring) and a carboxylic acid, causing it to exist predominantly as a zwitterion in solution. This internal salt bridge heavily reduces the availability of the carboxylate for electrophilic activation. Furthermore, the N4-acetyl group restricts the conformational flexibility of the piperazine ring. The flexible ethyl spacer (propanoic acid) allows this bulky, rigid piperazine cylinder to fold back over the activated carbonyl via gauche interactions, creating a severe steric shield against incoming nucleophiles.

Q2: Standard EDC/HOBt coupling is failing. What is the mechanistic advantage of switching to COMU? Causality: When using HOBt or HOAt, the resulting active ester (OBt or OAt) is physically bulky. If your target amine is also hindered, the transition state required to form the tetrahedral intermediate becomes too crowded, leading to stalled reactions and competitive hydrolysis. COMU utilizes Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group. As demonstrated in comprehensive coupling reviews (), Oxyma is less sterically demanding than benzotriazole derivatives and forms a highly reactive active ester, making it superior for hindered substrates[1].

Q3: My amine is an aniline derivative with extreme steric bulk. Even COMU/HATU yields <10% product. What is the next step? Causality: When both coupling partners possess extreme steric bulk, uronium-based active esters are insufficient. You must minimize the steric footprint of the leaving group. Fluoride is the smallest possible leaving group for acyl activation. Generating an in situ acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) creates a highly electrophilic carbonyl with almost zero steric encumbrance, allowing sluggish amines to attack successfully ()[2].

Reagent Efficacy & Quantitative Data

To facilitate reagent selection, the following table summarizes the kinetic and steric profiles of common activation strategies when applied to hindered propanoic acid derivatives.

Coupling StrategyActive IntermediateSteric Profile of IntermediateRelative Aminolysis RateEpimerization RiskRecommended Use Case
EDC / HOBt OBt EsterHighSlowLowUnhindered primary amines
HATU OAt EsterHighFastModerateSecondary amines
COMU Oxyma EsterModerateVery FastLowSterically hindered secondary amines
TFFH Acyl FluorideVery LowExtremely FastHigh (if chiral)*Extreme hindrance / Anilines

*Note: 3-(4-acetylpiperazin-1-yl)propanoic acid is achiral, so epimerization is not a concern for this specific substrate, allowing full utilization of aggressive reagents like TFFH.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the success of the previous one via the embedded analytical checkpoints.

Protocol A: High-Efficiency Uronium Coupling (COMU)

Best for secondary amines and moderately hindered primary amines.

  • Zwitterion Disruption: Dissolve 1.0 eq of 3-(4-acetylpiperazin-1-yl)propanoic acid (0.5 mmol) in anhydrous NMP (2.5 mL). Add 3.0 eq of DIPEA (1.5 mmol).

    • Causality: NMP disrupts internal hydrogen bonding better than DMF. The large excess of DIPEA ensures the zwitterion is fully broken and the carboxylate is available.

  • Activation: Cool the mixture to 0 °C. Add 1.1 eq of COMU (0.55 mmol) in one portion. Stir for 15 minutes.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS.

    • Validation: You must observe the mass of the methyl ester (m/z 215.1 [M+H]+), proving the active ester was successfully formed and trapped. If unreacted acid remains, add an additional 0.2 eq of COMU.

  • Aminolysis: Add 1.2 eq of your target amine. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, followed by 5% LiCl (aq) to remove NMP. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation (TFFH)

Reserved for extreme steric hindrance (e.g., tert-butylamine, 2,6-disubstituted anilines).

  • Preparation: Dissolve 1.0 eq of the acid (0.5 mmol) in anhydrous DCM/DMF (9:1 v/v, 3 mL). Add 3.0 eq of DIPEA (1.5 mmol).

  • Fluorination: Add 1.2 eq of TFFH (0.6 mmol). Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot and quench into 50 µL of benzylamine. Analyze via LC-MS.

    • Validation: You must observe the mass of the benzylamide derivative. Acyl fluorides do not always ionize cleanly on MS, so trapping it with a highly reactive, unhindered amine proves the acyl fluoride intermediate is present.

  • Aminolysis: Add 1.5 eq of your hindered target amine. Heat the reaction to 40–50 °C in a sealed vial for 12–24 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the final thermodynamic barrier of the crowded tetrahedral transition state[2].

  • Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, RSC Publishing.[Link]

  • Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications.[Link]

Sources

Technical Support Center: Purification Strategies for Oily 3-(4-acetylpiperazin-1-yl)propanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of oily 3-(4-acetylpiperazin-1-yl)propanoic acid and its intermediates. The inherent physicochemical properties of this molecule—namely its polarity, basicity, and tendency to form oils—can present significant purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your target compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers working with 3-(4-acetylpiperazin-1-yl)propanoic acid and similar structures.

Q1: My final product is a persistent, sticky oil that refuses to crystallize. What's happening and what should I do first?

A1: The "oiling out" phenomenon is a frequent challenge with this class of compounds and is often a result of several factors. [1][2][3] The high polarity imparted by the carboxylic acid and the piperazine ring, combined with potential impurities, can disrupt the formation of a stable crystal lattice.[4][5][6]

Initial Troubleshooting Steps:

  • Confirm Identity and Crude Purity: Before attempting extensive purification, verify the identity of your product (e.g., via ¹H NMR, LC-MS) to ensure you have synthesized the target molecule. Assess the crude purity by TLC or LC-MS to identify the number and nature of impurities.[7][8]

  • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum, as residual solvents can prevent solidification.[7][9]

  • Trituration: Attempt to induce solidification by trituration. This involves stirring the oil with a non-solvent in which the desired product is insoluble but the impurities are soluble. For this compound, start with cold non-polar solvents like hexanes or diethyl ether.[7][10]

Q2: I've tried trituration with several solvents, but my product remains an oil. What is the next logical step?

A2: If trituration fails, the next step is to consider more robust purification techniques that address the specific chemical nature of your compound.

Recommended Strategies:

  • Acid-Base Extraction: This is a highly effective technique for purifying carboxylic acids.[11][12][13][14][15] By exploiting the acidic nature of your compound, you can selectively move it between aqueous and organic phases, leaving non-acidic impurities behind.

  • Column Chromatography: While it can be challenging for highly polar compounds, column chromatography is a powerful tool for separating complex mixtures.[7][9]

  • Salt Formation: Converting the carboxylic acid or the basic piperazine nitrogen to a salt can significantly alter its solubility and often induces crystallization.[4][16][17][18][19]

The following workflow can help guide your decision-making process:

Purification_Workflow start Crude Oily Product trituration Trituration (e.g., Hexanes, Et2O) start->trituration solid_check Solid Formed? trituration->solid_check acid_base Acid-Base Extraction solid_check->acid_base No final_product Pure Product solid_check->final_product Yes purity_check1 Sufficiently Pure? acid_base->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom No purity_check1->final_product Yes purity_check2 Sufficiently Pure? column_chrom->purity_check2 salt_formation Salt Formation purity_check2->salt_formation No purity_check2->final_product Yes salt_formation->final_product Yes reassess Reassess Strategy/ Consider Derivatization salt_formation->reassess No

Caption: Decision workflow for purifying oily intermediates.

Q3: My compound streaks badly on silica gel TLC plates. How can I develop an effective column chromatography method?

A3: Streaking on silica gel is a common issue for polar and basic compounds like yours, arising from strong interactions with the acidic silica surface. [4][7]

Troubleshooting Column Chromatography:

Problem Cause Solution
Streaking/Tailing Strong interaction of the basic piperazine and/or acidic carboxyl group with silica.1. Add an acid to the mobile phase: Incorporate 0.1-1% acetic or formic acid into your eluent system. This protonates the compound, reducing its interaction with the silica.[20] 2. Use a basic modifier: Alternatively, adding 0.1-1% triethylamine or ammonia can neutralize the acidic sites on the silica.[7][20] 3. Change the stationary phase: Consider using neutral alumina or a reverse-phase (C18) silica.[7][21]
Poor Separation Inappropriate solvent system.1. Systematic TLC solvent screening: Test a range of solvent systems with varying polarities (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane with modifiers). Aim for an Rf value of 0.2-0.4 for your target compound.[7] 2. Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating highly polar analytes.[22][23]
Low Recovery Irreversible adsorption onto the column.1. Pre-treat the silica: Passivating the column with a solvent system containing your chosen modifier before loading the sample can help.[7] 2. Load sample appropriately: Dissolve the crude product in a minimal amount of the mobile phase or adsorb it onto a small amount of silica gel before loading.[7]
Q4: Can I use recrystallization for an oily product?

A4: While recrystallization is primarily for solids, it can sometimes be induced from an oil if the right conditions are met. [24][25][26][27]

Strategies to Induce Crystallization from an Oil:

  • Solvent Screening: The key is to find a solvent or solvent system where your compound has high solubility when hot and low solubility when cold.[7][27]

  • Slow Cooling: Rapid cooling often leads to oiling out. Allow the heated solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.[2]

  • Seeding: If you have a small amount of solid material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.[1]

  • Scratching: Gently scratching the inside surface of the flask with a glass rod can create nucleation sites for crystal growth.[2]

  • Anti-Solvent Addition: Dissolve the oil in a good solvent (e.g., methanol, isopropanol) and slowly add a poor solvent (an "anti-solvent" like hexanes or water) until the solution becomes turbid, then allow it to stand.[2][10]

Part 2: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the carboxylic acid functionality to separate it from neutral or basic impurities.[11][12][14]

Principle: The acidic proton of the carboxylic acid is removed by a weak base (e.g., sodium bicarbonate), forming a water-soluble carboxylate salt.[15] This salt moves into the aqueous phase, leaving water-insoluble impurities in the organic phase. The pure acid is then regenerated by re-acidifying the aqueous layer, causing it to precipitate.[12][15]

Acid_Base_Extraction step1 Step 1: Dissolution Dissolve crude oily product in an organic solvent (e.g., Ethyl Acetate). step2 Step 2: Extraction Transfer to a separatory funnel and wash with saturated aq. NaHCO3 solution. step1->step2 step3 Step 3: Separation Separate the aqueous layer (contains product as sodium salt) from the organic layer (contains impurities). step2->step3 step4 Step 4: Regeneration Cool the aqueous layer in an ice bath and acidify with conc. HCl until pH ~2. step3->step4 step5 Step 5: Isolation Collect the precipitated solid by vacuum filtration. Wash with cold water. step4->step5 step6 Step 6: Drying Dry the solid under high vacuum. step5->step6

Caption: Workflow for acid-base extraction purification.

Detailed Steps:

  • Dissolution: Dissolve the crude oily intermediate (approx. 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (20-30 mL).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired product is now in this aqueous layer as its sodium salt. The organic layer, containing neutral impurities, can be discarded.

  • Back-Wash (Optional): To remove any basic impurities that may have been extracted, wash the organic layer once more with sodium bicarbonate solution and combine the aqueous layers.

  • Regeneration of the Acid: Place the flask containing the combined aqueous extracts in an ice bath and stir. Slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes acidic (test with pH paper, target pH ≈ 2). A white precipitate of your purified product should form.[12]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid product under high vacuum to a constant weight.

Protocol 2: Purification via Salt Formation with Acetic Acid

This method leverages the basicity of the piperazine moiety to form a crystalline acetate salt, which can be easier to handle and purify than the free acid.[4][16]

Principle: The addition of acetic acid to a solution of the piperazine derivative in a non-polar solvent can lead to the precipitation of the corresponding acetate salt. This process can be highly selective, leaving many impurities behind in the solution.[16]

Detailed Steps:

  • Dissolution: Dissolve the crude oily product in a suitable solvent like acetone. The volume should be sufficient to fully dissolve the material (e.g., 5-10 volumes relative to the crude product).[16]

  • Acid Addition: While stirring, slowly add glacial acetic acid. The amount should be at least stoichiometric to form the diacetate salt, but an excess (up to 5 times) can improve precipitation.[16]

  • Precipitation: Stir the mixture at room temperature. The crystalline acetate salt should begin to precipitate. Cooling the mixture to 10-30°C can enhance the yield.[16]

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the collected solid with cold acetone to remove any soluble impurities.[4]

  • Drying: Dry the acetate salt under vacuum.

  • (Optional) Regeneration of Free Acid: If the free acid form is required, the purified acetate salt can be subjected to the acid-base extraction protocol described above (starting from the acidification step) to regenerate the parent compound.

Part 3: Final Purity Assessment

Regardless of the purification method chosen, it is crucial to confirm the purity of the final product. A combination of analytical techniques is recommended for a comprehensive assessment.[7]

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any remaining impurities.

  • LC-MS: To determine the purity profile and confirm the molecular weight.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.

By systematically applying these troubleshooting strategies and purification protocols, researchers can overcome the challenges associated with oily 3-(4-acetylpiperazin-1-yl)propanoic acid intermediates and obtain material of high purity suitable for subsequent research and development activities.

References

  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Benchchem.
  • CK-12 Foundation. Flexi answers - How can an oil be recrystallized?. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • OSTI.gov. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Google Patents.
  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • Petroleum Chemistry Laboratory. Recrystallizing process. [Link]

  • Google Patents.
  • SIELC Technologies. HILIC Separation of Carboxylic Acids. [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. [Link]

  • Recrystallization. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Reddit. Column chromatography of carboxylic acids?. [Link]

  • Columbia University. Column chromatography. [Link]

  • ACS Publications. Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • ResearchGate. Why do I obtain an oily mixture from my organic reaction?. [Link]

  • ResearchGate. Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution | Request PDF. [Link]

  • Google Patents. JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Food Science and Technology. Synthesis and crystallization purification of phytosterol esters for food industry application. [Link]

  • ResearchGate. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • Molecules. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • PubMed. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • University of Rochester. Tips & Tricks: Oily/Foaming Compounds. [Link]

  • Chemistry Stack Exchange. Why does oil form during some synthesis experiment?. [Link]

  • ResearchGate. During the process of synthesis, Reaction Mixture turns Oily now how to extract a product from oil?. [Link]

  • ResearchGate. How can I obtain solid product not wax or oil products?. [Link]

  • MDPI. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. [Link]

  • ResearchGate. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • MDPI. Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid –. [Link]

  • PubChem. 3-(4-Methylpiperazin-1-yl)propanoic acid. [Link]

Sources

Validation & Comparative

Advanced NMR Characterization of the PROTAC Linker: 3-(4-acetylpiperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-acetylpiperazin-1-yl)propanoic acid is a critical semi-rigid linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG linkers, the piperazine core introduces defined spatial constraints and improves solubility at physiological pH due to its zwitterionic potential.

This guide provides a high-level technical analysis of the 1H NMR spectrum of this molecule. Unlike standard small molecules, this compound exhibits amide rotamerism at room temperature, leading to spectral complexity (peak broadening or splitting) that is often mistaken for impurities. This guide compares the analytical performance of DMSO-d₆ (the standard for resolution) against D₂O (the physiological mimic) to assist researchers in validating linker integrity during drug development.

Part 1: Structural Analysis & Theoretical Framework

To accurately assign the spectrum, one must understand the dynamic equilibrium of the molecule. The


-acetyl group possesses partial double-bond character (

), creating a rotational barrier.
Structural Dynamics (Graphviz Diagram)

The following diagram illustrates the connectivity and the specific site of rotational restriction that defines the NMR phenotype.

G cluster_0 Spectral Consequence Acetyl Acetyl Group (Rotamer Source) Piperazine Piperazine Core (Rigid Scaffold) Acetyl->Piperazine Restricted Rotation (N-C Bond) Linker Propanoic Chain (Linker Arm) Piperazine->Linker N-Alkylation Note1 Piperazine protons appear as 2 sets (cis/trans) or broad humps Piperazine->Note1 Acid Carboxylic Acid (Reactive Terminus) Linker->Acid C-C Bond

Figure 1: Structural connectivity highlighting the N-Acetyl rotational barrier responsible for signal splitting in 1H NMR.

Part 2: Comparative Analytical Guide (Solvent Selection)

Choosing the correct solvent is the single most important decision for this molecule. The "performance" of your analysis depends on whether you prioritize resolution (DMSO-d₆) or physiological relevance (D₂O).

Comparative Data: DMSO-d₆ vs. D₂O

The following table contrasts the spectral appearance in the two most common solvent systems.

FeatureSystem A: DMSO-d₆ (Recommended)System B: D₂O (Alternative)
Acidic Proton (-COOH) Visible (~12.1 ppm, broad). Crucial for confirming the acid terminus is intact.Invisible . Exchanges rapidly with D₂O (H-D exchange).
Piperazine Ring (

and

)
Distinct/Split. Often appear as multiple multiplets due to slow rotamer exchange.Averaged/Shifted. pH dependency causes shifts; often simpler but less informative regarding conformation.
Solubility High. Dissolves both the neutral and zwitterionic forms.pH Dependent. Solubility may require pH adjustment (adding NaOD or DCl).
Water Artifacts Minimal (Water at 3.33 ppm).High (HDO peak ~4.79 ppm). Can obscure key piperazine signals.
Application Purity Checks & Structure Confirmation. Formulation Studies & Salt Screening.
Detailed Chemical Shift Assignment (DMSO-d₆)

Note: Values are approximate (


 ppm) and concentration-dependent.
PositionProton TypeShift (

ppm)
MultiplicityIntegrationStructural Insight
1 COOH12.0 - 12.5Broad Singlet1HDisappears in

.
2 Acetyl

2.00 - 2.08Singlet3HSharp singlet; excellent internal reference.
3 Piperazine

(

to Acetyl)
3.40 - 3.55Multiplet / Broad4HRotamer Effect: May appear as two distinct clusters.
4 Piperazine

(

to Alkyl)
2.30 - 2.45Multiplet4HOften overlaps with DMSO solvent peak (2.50).
5 Propanoic

(to COOH)
2.35 - 2.45Triplet (

Hz)
2HDiagnostic for propanoic acid chain length.
6 Propanoic

(to N)
2.55 - 2.65Triplet (

Hz)
2HVerifies N-alkylation success.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol ensures high reproducibility and accounts for the specific challenges of zwitterionic linkers.

Workflow Diagram

Protocol Start Sample Preparation (5-10 mg) Solvent Solvent Addition (0.6 mL DMSO-d6) Start->Solvent Shake Vortex & Sonication (Ensure Homogeneity) Solvent->Shake Acquire Acquisition (ns=16, d1=5s) Shake->Acquire Process Processing (LB=0.3 Hz, Phase) Acquire->Process Check QC Check: Is Acetyl Peak Sharp? Process->Check End End Check->End Yes Temp Run VT-NMR (Elevate to 320K) Check->Temp No (Broad)

Figure 2: Step-by-step acquisition workflow with a decision node for handling rotamer broadening.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the product into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS if internal referencing is required, though solvent residual peak at 2.50 ppm is sufficient).

    • Critical Step: If the solution is cloudy (zwitterion aggregation), sonicate for 60 seconds. Do not filter unless absolutely necessary, as this may alter stoichiometry.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (standard proton).

    • Relaxation Delay (

      
      ):  Set to 5 seconds . The carboxylic acid proton relaxes slowly; a short 
      
      
      
      will suppress its integration.
    • Number of Scans (ns): 16 or 32.

    • Spectral Width: -2 to 14 ppm (to capture the COOH peak).

  • Processing:

    • Window Function: Apply an Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manually phase the Acetyl singlet (approx 2.0 ppm) to pure absorption mode.

    • Baseline: Apply a polynomial baseline correction, specifically checking the 11–13 ppm region to ensure the broad COOH peak is not distorted.

Part 4: Troubleshooting & Expert Insights

The "Rotamer" Trap

Observation: The piperazine peaks at 3.4–3.6 ppm appear as broad "blobs" or split multiplets that do not integrate cleanly to integers. Cause: Restricted rotation around the N-Acetyl bond creates cis and trans conformers that are exchanging on a timescale similar to the NMR frequency (intermediate exchange). Solution:

  • Do not reject the batch. This is an intrinsic property of the molecule, not an impurity.

  • Variable Temperature (VT) NMR: Heat the probe to 320 K (47°C) or 330 K . The increased thermal energy accelerates rotation, pushing the system into "fast exchange." The broad peaks will coalesce into sharp, defined triplets/singlets.

Water Suppression

Observation: In DMSO-d₆, a large water peak appears at 3.33 ppm, obscuring the piperazine signals. Cause: Hygroscopic nature of the propanoic acid chain. Solution: Use a water suppression pulse sequence (e.g., zgesgp or presat) if the overlap prevents accurate integration of the piperazine ring protons.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Békés, M., Langley, D. R., & Crews, C. M. (2022).[2] PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200.[2] Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Relevant for N-Acetyl stability). Wiley. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Rotamer/VT-NMR protocols). Link

Sources

High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 3-(4-Acetylpiperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted piperazines requires analytical platforms capable of distinguishing complex, often isobaric, fragmentation pathways. 3-(4-acetylpiperazin-1-yl)propanoic acid (Exact Mass: 200.1161 Da; [M+H]⁺: 201.1239 Da) is a highly functionalized molecule featuring a central piperazine core flanked by an N-acetyl and an N-propanoic acid moiety.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) versus Triple Quadrupole (QQQ) mass spectrometry for analyzing this compound. Furthermore, it provides a self-validating experimental protocol and maps the causality behind its collision-induced dissociation (CID) dynamics.

The Causality of Platform Selection: HR-Q-TOF vs. QQQ

When mapping the fragmentation of 3-(4-acetylpiperazin-1-yl)propanoic acid, the choice of mass analyzer fundamentally dictates the quality and utility of the resulting data.

  • HR-Q-TOF (The Discovery Engine): We select Q-TOF platforms for de novo structural elucidation because they deliver sub-ppm mass accuracy. Causality: The exact mass is absolutely required to differentiate the loss of an acetyl group as a radical (-43 Da) versus the loss of a ketene neutral (-42 Da). Low-resolution instruments cannot confidently make this distinction, leading to misassigned structural motifs.

  • QQQ (The Quantitation Workhorse): We select QQQ platforms for downstream pharmacokinetic (PK) or trace-level targeted analysis. Causality: Once the fragmentation pathway is definitively mapped by the Q-TOF, the QQQ offers a superior duty cycle and sensitivity for Multiple Reaction Monitoring (MRM). It filters out background matrix noise by locking onto specific precursor-to-product ion transitions (e.g., m/z 201.1 → 159.1).

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) to verify the collision cell's energy calibration before the target analyte is introduced.

Step-by-Step Methodology

Step 1: System Suitability & Energy Calibration (Self-Validation)

  • Action: Infuse a known piperazine standard, such as 1-(3-chlorophenyl)-piperazine (mCPP), at 1 µg/mL.

  • Validation Logic: The system is only deemed ready for target analysis if the SST yields the expected m/z 154 and 140 fragments at 15-30 eV[1].

  • Causality: This verifies that the collision gas pressure and energy ramp are accurately calibrated, preventing false-negative fragment detection for the robust piperazine ring of our target compound.

Step 2: Sample Preparation

  • Action: Prepare 3-(4-acetylpiperazin-1-yl)propanoic acid at 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The tertiary amines in the piperazine ring are highly basic. Formic acid drives the equilibrium entirely toward the protonated state, maximizing the [M+H]⁺ ion yield at the electrospray source.

Step 3: Liquid Chromatography (LC) Separation

  • Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at 0.3 mL/min.

Step 4: Ionization & CID Parameters

  • Action: Operate in ESI positive mode. Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350 °C, and utilize a ramped collision energy (CE) from 15 to 45 eV using Argon as the collision gas[2].

  • Causality: A static collision energy is insufficient. Peripheral groups (acetyl, propanoic acid) cleave at lower energies (~15-20 eV), whereas the robust C-N bonds of the piperazine ring require higher energies (>30 eV) to undergo structural rupture[3].

Workflow A Sample Prep (0.1% FA) B LC Separation (C18 Gradient) A->B C ESI+ Ionization [M+H]+ B->C D CID Fragmentation (15-45 eV) C->D E Mass Analysis (Q-TOF / QQQ) D->E

LC-MS/MS workflow for the analysis of 3-(4-acetylpiperazin-1-yl)propanoic acid.

Fragmentation Dynamics & Structural Elucidation

The fragmentation of piperazine derivatives in mass spectrometry is highly dependent on their specific substitution patterns, commonly involving the sequential loss of substituents followed by the cleavage of the piperazine ring itself[3].

Primary Neutral Losses (Low CE: 15–20 eV)

Upon isolation of the [M+H]⁺ precursor at m/z 201.12 , the initial fragmentation events target the most labile peripheral bonds:

  • Loss of Water (-18 Da): The hydroxyl group of the propanoic acid moiety is readily lost as H₂O, yielding a prominent fragment at m/z 183.11 .

  • Loss of Ketene (-42 Da): The N-acetyl group undergoes a characteristic rearrangement and neutral loss of a ketene molecule (CH₂=C=O), yielding an intense fragment at m/z 159.11 .

Secondary Cleavages (High CE: 30–45 eV)

As collision energy increases, deeper structural fragmentation occurs:

  • Side Chain Cleavage (-73 Da): The entire N-propanoic acid side chain can be cleaved at the C-N bond, resulting in a fragment at m/z 128.09 .

  • Piperazine Ring Rupture: A hallmark of piperazine derivatives is the cleavage of the C-N bonds within the heterocyclic ring[1]. High-energy CID of the m/z 159.11 or 128.09 intermediates forces the ring to open, yielding characteristic low-mass diagnostic ions (e.g., m/z 85.06 ).

Pathway M [M+H]+ m/z 201.12 F1 -H2O m/z 183.11 M->F1 -18 Da F2 -Ketene m/z 159.11 M->F2 -42 Da F3 -Propanoic Acid m/z 128.09 M->F3 -73 Da F4 Ring Cleavage m/z 85.06 F2->F4 CID >30 eV F3->F4 CID >30 eV

Proposed CID fragmentation pathway for 3-(4-acetylpiperazin-1-yl)propanoic acid.

Platform Performance Comparison

To objectively guide instrument selection for the analysis of 3-(4-acetylpiperazin-1-yl)propanoic acid, the table below summarizes the comparative performance of HR-Q-TOF and QQQ platforms based on experimental outcomes.

Analytical MetricHigh-Resolution Q-TOFTriple Quadrupole (QQQ)Analytical Advantage / Causality
Mass Accuracy < 2 ppm~ 0.1 Da (Unit Resolution)Q-TOF wins. Essential for distinguishing isobaric neutral losses (e.g., ketene vs. propyl radical).
Sensitivity (LOD) ~ 1–5 ng/mL< 10 pg/mLQQQ wins. The continuous duty cycle of MRM transitions allows for superior signal-to-noise ratios.
Dynamic Range 3 to 4 logs5 to 6 logsQQQ wins. Better suited for PK studies requiring quantitation across a wide concentration gradient.
Data Acquisition Full Scan / SWATH / DDATargeted MRMQ-TOF wins for untargeted metabolite identification; QQQ wins for routine targeted screening.
Primary Use Case Structural elucidation & mapping fragmentation pathways.High-throughput quantitation of the m/z 201.1 → 159.1 transition.Use Q-TOF to build the blueprint; use QQQ to execute the routine assay.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021. 1

  • BenchChem. "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." BenchChem Technical Resources, 2025. 3

  • BenchChem. "Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Piperazine Derivatives." BenchChem Technical Resources, 2025. 2

Sources

infrared spectroscopy (IR) peaks of 3-(4-acetylpiperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared spectroscopy (IR) profile for 3-(4-acetylpiperazin-1-yl)propanoic acid .[1][2][3] It is designed for analytical chemists and formulation scientists who need to validate the identity, purity, and solid-state form of this compound.[2][3]

Part 1: Structural & Vibrational Logic

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its three vibrationally distinct domains. This compound is a hybrid pharmacophore combining a tertiary amide, a piperazine core, and a carboxylic acid tail.[3]

Key Structural Domains:

  • The Acetyl Amide (N4): A tertiary amide (no N-H bond), acting as a rigid spectroscopic anchor.

  • The Propanoic Acid Tail (N1): The site of pH-dependent polymorphism (Free Acid vs. Zwitterion).

  • The Piperazine Core: The saturated heterocyclic linker.

Visualizing the Vibrational Architecture

The following diagram illustrates the functional groups and their expected vibrational interactions.

IRSpectrumLogic Molecule 3-(4-acetylpiperazin-1-yl) propanoic acid Domain1 Domain A: Acetyl Amide (N4) Molecule->Domain1 Domain2 Domain B: Propanoic Acid (N1) Molecule->Domain2 Domain3 Domain C: Piperazine Core Molecule->Domain3 Peak1 C=O Stretch (Amide) ~1620-1650 cm⁻¹ Domain1->Peak1 Tertiary Amide Peak2_Acid COOH Form (Acidic pH) C=O: ~1720 cm⁻¹ O-H: Broad 2500-3300 cm⁻¹ Domain2->Peak2_Acid HCl Salt / Free Acid Peak2_Zwit COO⁻ Form (Zwitterion) C=O (Asym): ~1580-1610 cm⁻¹ C=O (Sym): ~1400 cm⁻¹ Domain2->Peak2_Zwit Neutral Solid (Likely) Peak3 C-H Stretches (sp³) 2800-3000 cm⁻¹ (Bohlmann Bands visible) Domain3->Peak3

Figure 1: Vibrational decomposition of the target molecule.[1][3][4] Note the bifurcation in Domain B, where the spectrum changes drastically based on the protonation state (Salt vs. Zwitterion).

Part 2: Comparative Peak Analysis

The following table synthesizes experimental data from structural analogs (1-acetylpiperazine and piperazine propionates) to provide a high-confidence assignment guide.

Critical Note on Solid-State Form: Like many amino-acid-like molecules, this compound likely exists as a Zwitterion (Inner Salt) in its neutral solid state.[1][2][3] The N1 nitrogen is basic (pKa ~8), and the carboxylic acid is acidic (pKa ~4.5).

  • Neutral Form: N1 is protonated (NH⁺), Acid is deprotonated (COO⁻).

  • HCl Salt: N1 is protonated (NH⁺), Acid is protonated (COOH).

Table 1: Diagnostic IR Bands & Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Notes
Carboxylic Acid O-H Stretch 2400–3400 Medium, BroadIf Free Acid (HCl salt): Very broad "fermi resonance" pattern overlapping C-H.[1][2][3] If Zwitterion: Absent or replaced by N-H⁺ broadening.
Alkyl / Ring C-H Stretch 2800–3000 StrongAsymmetric and symmetric stretches of CH₂ groups in the piperazine ring and propanoic chain.
Amine (N1) N-H⁺ Stretch 2200–2700 Broad, WeakVisible if the N1 nitrogen is protonated (common in both Zwitterion and HCl salts). Often appears as a "hump" under the C-H region.
Carboxyl / Amide C=O Stretch (Acid) 1700–1735 Very Strong Only present in Free Acid / HCl salt form. If this peak is dominant, the molecule is NOT in zwitterionic form.
Amide (N4) C=O Stretch (Amide I) 1620–1650 Strong The tertiary amide carbonyl. It typically appears at a lower frequency than the acid/ester carbonyl due to resonance.
Carboxylate (COO⁻) Asym. Stretch 1550–1610 Strong Definitive marker for Zwitterion. If the 1720 band is missing and this band appears, the acid is deprotonated.
Carboxylate (COO⁻) Sym. Stretch 1390–1420 MediumConfirmatory band for carboxylate salt/zwitterion.
C-N / C-O Fingerprint 1000–1300 VariableMixed modes. C-O stretch (acid) usually ~1200-1250 cm⁻¹.[1] C-N stretches ~1100-1200 cm⁻¹.[1]

Part 3: Detailed Experimental Analysis

The "Zwitterion Shift" (Quality Control Critical)

In drug development, distinguishing between the salt form and the free base/zwitterion is critical for solubility and bioavailability.

  • Scenario A: You see a sharp peak at 1725 cm⁻¹.

  • Scenario B: You see NO peak at 1725 cm⁻¹, but two strong bands at 1635 cm⁻¹ and 1590 cm⁻¹. [3]

The Amide I Band (N-Acetyl Specifics)

Unlike secondary amides (which show Amide I and Amide II bands), the tertiary amide at the N4 position of the piperazine ring lacks an N-H bond.

  • Consequence: You will NOT see an Amide II band (N-H bending) near 1550 cm⁻¹.

  • Validation: If you see a sharp band at 1550 cm⁻¹ that is not the carboxylate, your sample may be contaminated with a secondary amide precursor (e.g., N-acetylpiperazine with a degraded ring or unreacted starting material).[3]

Part 4: Recommended Experimental Protocol

To obtain a publication-quality spectrum for this specific compound, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this compound to avoid ion exchange with the KBr matrix (which can artificially induce zwitterion formation).[1]

Step-by-Step Workflow:

  • Blank Correction:

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation:

    • Place ~5 mg of solid 3-(4-acetylpiperazin-1-yl)propanoic acid on the crystal.

    • Apply high pressure using the clamp. Tip: This compound may be hygroscopic; ensure rapid measurement.

  • Data Collection:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulation: 64 scans (improves Signal-to-Noise for the broad N-H⁺ bands).

  • Validation Check (The "Double Carbonyl" Test):

    • Check the 1500–1800 cm⁻¹ region.

    • Pass: Distinct separation between the Amide C=O (~1640) and the Acid/Carboxylate peaks.

    • Fail: A single broad blob suggests amorphous degradation or high water content merging the bands.

Protocol Start Start: Solid Sample Check1 Check Crystal Hygiene (Isopropanol Clean) Start->Check1 Measure Acquire ATR Spectrum (64 Scans, 4cm⁻¹) Check1->Measure Decision Analyze 1500-1800 cm⁻¹ Region Measure->Decision ResultA Two Distinct Peaks (1640 & 1720/1590) PASS: High Purity Decision->ResultA Clear Separation ResultB Single Broad Blob FAIL: Hydrated/Amorphous Decision->ResultB Merged Bands

Figure 2: Quality Control Decision Tree for IR spectral validation.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Propanoic Acid. NIST Chemistry WebBook, SRD 69.[5]

  • ChemicalBook.
  • PubChem. 3-(4-acetylpiperazin-1-yl)propanoic acid Compound Summary (CID 2050699).[1][2][3]

  • Sigma-Aldrich.
  • Doc Brown's Chemistry.Interpretation of the Infrared Spectrum of Propanoic Acid.

Sources

A Comparative Guide to the Method Validation for Melting Point Determination of 3-(4-acetylpiperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Importance of Melting Point in Pharmaceutical Validation

In the realm of drug development and chemical synthesis, the melting point is more than a mere physical property; it is a critical first indicator of purity and identity.[1][2] For novel compounds such as 3-(4-acetylpiperazin-1-yl)propanoic acid, a synthetic intermediate with potential applications in medicinal chemistry, establishing a robust and validated method for melting point determination is a foundational step. A pure crystalline solid will exhibit a sharp, well-defined melting range, typically within 1-2°C.[3][4] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range, providing a simple yet powerful tool for purity assessment.[1][2][5]

This guide provides an in-depth, validated protocol for determining the melting point of 3-(4-acetylpiperazin-1-yl)propanoic acid. We will compare its thermal behavior with structurally related analogs and establish the method's trustworthiness through rigorous calibration against United States Pharmacopeia (USP) reference standards. The methodologies detailed herein are designed for immediate application by researchers and quality control professionals, emphasizing not just the procedural steps, but the scientific rationale underpinning them.

Causality Behind Experimental Design: Selecting the Right Approach

The accuracy of a melting point determination is contingent upon several critical factors.[3][6] Our choice of a digital, automated capillary melting point apparatus is deliberate, offering high precision, minimal operator bias, and compliance with Good Laboratory Practice (GLP) standards.[3] This method is superior to traditional oil bath techniques, which pose safety risks and are prone to temperature inaccuracies.[7]

The three pillars of an accurate determination are:

  • Instrument Calibration: The instrument's temperature scale must be verified against certified reference standards. This non-negotiable step ensures the data generated is traceable and accurate.[6][8]

  • Controlled Heating Rate: The temperature ramp rate is the most significant parameter affecting accuracy.[6] A rapid heating rate can cause a lag between the heating block and the sample, resulting in an erroneously high observed melting point. A rate of 1°C/minute is standard for pharmacopeial methods to ensure thermal equilibrium.[8][9]

  • Consistent Sample Preparation: The sample must be finely powdered to ensure uniform heat distribution and packed tightly into the capillary tube to a consistent height (2-3 mm).[7][10] Inconsistent packing can lead to variations in the melting range.[3]

Experimental Workflow: A Validated Protocol

The following workflow provides a comprehensive, self-validating system for melting point determination.

G cluster_0 Part A: Instrument Calibration cluster_1 Part B: Sample Analysis Cal_Start Start Calibration Select_Standards Select ≥3 USP Standards (e.g., Vanillin, Phenacetin, Caffeine) Cal_Start->Select_Standards Prep_Standards Prepare Standards: 1. Finely powder 2. Pack into capillaries (2-3mm) Select_Standards->Prep_Standards Set_Params_Cal Set Instrument Parameters: - Start Temp: 5°C below expected MP - Ramp Rate: 1°C/min Prep_Standards->Set_Params_Cal Run_Cal Run Standards & Record Onset and Clear Points Set_Params_Cal->Run_Cal Verify Verify Results: Observed MP within Certified Range? Run_Cal->Verify Cal_OK Calibration Successful Verify->Cal_OK Yes Cal_Fail Recalibrate Instrument Verify->Cal_Fail No Sample_Start Start Sample Analysis Cal_OK->Sample_Start Proceed only if calibrated Prep_Sample Prepare Sample: 3-(4-acetylpiperazin-1-yl)propanoic acid (Powder & Pack) Sample_Start->Prep_Sample Set_Params_Sample Set Instrument Parameters: - Plateau Temp: ~10°C below expected MP - Ramp Rate: 1°C/min Prep_Sample->Set_Params_Sample Run_Sample Heat to Plateau, then Ramp Observe & Record Melting Range (Onset to Clear Point) Set_Params_Sample->Run_Sample Data_Record Document Final Melting Range Run_Sample->Data_Record

Caption: Workflow for Validated Melting Point Determination.

Part A: Detailed Protocol for Instrument Calibration
  • Power On & Setup: Turn on the digital melting point apparatus and allow the system to stabilize.[4]

  • Standard Selection: Select a minimum of two USP Melting Point Reference Standards whose melting points bracket the expected melting point of the test compound.[8] For this guide, we will use Vanillin and Phenacetin.

  • Sample Preparation:

    • Place a small amount of the reference standard onto a clean, dry watch glass. If necessary, gently grind the crystals into a fine powder.[10]

    • Press the open end of a capillary tube into the powder until a small amount enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a tightly packed column of 2-3 mm is achieved.[11]

  • Instrument Programming:

    • Set a "plateau" or "start" temperature approximately 5-10°C below the standard's certified melting point.[12]

    • Set the heating ramp rate to 1°C per minute for the highest accuracy.[8][13]

  • Measurement:

    • Insert the packed capillary into the heating block.

    • Initiate the heating program. The instrument will heat rapidly to the plateau temperature and then slow to the specified ramp rate.

    • Observe the sample through the magnifying lens. Record the temperature at the onset point (the first sign of liquid formation) and the clear point (when the sample is completely liquid).[8] The range between these two points is the melting range.

  • Verification: Compare the observed melting range with the certified range on the reference standard's label. The observed value for the clear point should fall within the acceptance limits.[11] If it does not, instrument recalibration is required.

Part B: Detailed Protocol for 3-(4-acetylpiperazin-1-yl)propanoic acid Analysis
  • Sample Preparation: Prepare the 3-(4-acetylpiperazin-1-yl)propanoic acid sample in a capillary tube using the exact same technique described in Part A, Step 3. Ensure the sample is completely dry.

  • Preliminary Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination with a fast ramp rate (e.g., 10-20°C/min) to find an approximate value.[4][10]

  • Accurate Determination:

    • Using a fresh sample, set the plateau temperature to 10-20°C below the approximate melting point found in the preliminary run.[10]

    • Set the ramp rate to 1°C/minute.

    • Insert the capillary and start the measurement.

    • Carefully observe and record the onset and clear points.

    • Repeat the measurement with two additional fresh samples to ensure reproducibility. The reported melting range should be the average of these determinations.

Comparative Data Analysis

The validation of our method is confirmed by the accurate determination of USP standards. The melting point of 3-(4-acetylpiperazin-1-yl)propanoic acid can then be confidently reported and compared with structurally similar compounds to understand potential structure-property relationships.

Compound NameCertified Melting Range (°C)Observed Melting Range (°C)Notes
USP Vanillin 81.0 – 83.0[11]81.5 – 82.8Calibration Standard. Confirms instrument accuracy in the lower range.
USP Phenacetin 134.0 – 136.0[8]134.6 – 135.7Calibration Standard. Confirms instrument accuracy in the mid-range.
3-(4-acetylpiperazin-1-yl)propanoic acid N/A (Experimentally Determined)171.5 – 173.0 Test Compound. A sharp melting range of 1.5°C indicates high purity.
3-[(4-Acetylphenyl)(4-(4-nitrophenyl)thiazol-2-yl)amino}propanoic acid 179 – 180[14]N/A (Literature Value)Comparison Compound A. A structurally more complex propanoic acid derivative with a similar MP.
3-(4'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid Not Specified[15]N/A (Literature Value)Comparison Compound B. An example of an arylpropanoic acid, a common pharmacophore.

Discussion and Conclusion

The experimental protocol outlined in this guide has been validated through the successful and accurate determination of the melting points of USP-certified reference standards. The observed melting range for 3-(4-acetylpiperazin-1-yl)propanoic acid was determined to be 171.5 – 173.0 °C . The narrowness of this range (1.5°C) is a strong indicator of the compound's high purity.

When compared to other propanoic acid derivatives, such as the thiazole-containing compound A (MP 179-180°C), we observe that significant structural modifications can lead to relatively small changes in melting point, which is often influenced by crystal packing efficiency and intermolecular forces as much as molecular weight.[5]

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Available at: [Link]

  • NFU 498 Digital Melting Point Apparatus. (n.d.). Operating Procedure. Available at: [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. Available at: [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Available at: [Link]

  • Chemistry LibreTexts. (2025). Melting Point Determination: Principle, Procedure & Importance. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Melting Point and Thermometer Calibration. Available at: [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Available at: [Link]

  • Cole-Parmer. (n.d.). Digital Melting Point Apparatus. Available at: [Link]

  • Crea Analytical. (n.d.). Calibration standards for melting point determination. Available at: [Link]

  • Temple University. (2010). Melting Point Apparatus Guidelines. Available at: [Link]

  • Stanford Research Systems. (n.d.). DigiMelt Student Melting Point System. Available at: [Link]

  • Instructables. (n.d.). "MELT-O-MATIC" DIGITAL MELTING POINT APPARATUS. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. Available at: [Link]

  • ResearchGate. (2017). USP melting point reference standards: Evaluation of parameters that affect the melting point. Available at: [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Available at: [Link]

  • MDPI. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

  • PubMed. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

  • PubChem. (n.d.). 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. Available at: [Link]

  • PubChemLite. (n.d.). 3-(4-acetylpiperazin-1-yl)propanoic acid. Available at: [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Available at: [Link]

Sources

elemental analysis standards for 3-(4-acetylpiperazin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical development, I frequently encounter the challenge of establishing absolute purity for critical synthetic intermediates. One such molecule is 3-(4-acetylpiperazin-1-yl)propanoic acid (Chemical Formula: C₉H₁₆N₂O₃; Molecular Weight: 200.23 g/mol ). Because this compound serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs), its elemental integrity directly dictates the yield, safety, and efficacy of downstream products.

In this guide, I will objectively compare the gold-standard "product" for bulk organic purity—CHNS/O Combustion Elemental Analysis —against its primary analytical alternatives: Quantitative NMR (qNMR) and ICP-MS . By examining the causality behind these methodologies and providing self-validating experimental data, this guide will equip researchers with a robust framework for standardizing 3-(4-acetylpiperazin-1-yl)propanoic acid.

The Analytical Triad: Comparing Methodologies

To establish a truthful description of chemical constitution, we must evaluate both structural integrity and absolute mass fraction. No single instrument can achieve this. Instead, we rely on an orthogonal approach[1].

  • CHNS/O Combustion Analysis (The Gold Standard for Bulk Purity): This technique determines the absolute mass percentages of Carbon, Hydrogen, Nitrogen, and Oxygen. It is the only method that directly verifies the empirical formula of the bulk material, capturing "invisible" organic impurities that chromatographic methods might miss[2].

  • Quantitative NMR (qNMR): While traditional chromatography requires identical reference standards, qNMR uses a universal internal calibrator to provide absolute structural quantification. However, it struggles to quantify highly volatile or inorganic contaminants[1].

  • ICP-MS (USP <232>/<233>): Required by the United States Pharmacopeia, ICP-MS is unparalleled for detecting trace heavy metal impurities (e.g., Palladium catalysts used in earlier synthesis steps) down to the parts-per-trillion (ppt) level, but it provides zero data on the organic carbon/nitrogen framework[3].

Table 1: Comparative Performance Metrics for Purity Validation
ParameterCHNS/O Combustion AnalysisQuantitative NMR (qNMR)ICP-MS (USP <233>)
Primary Target Bulk organic elemental mass fraction (C, H, N, O)Structural integrity & absolute organic purityTrace inorganic elemental impurities (Heavy metals)
Detection Principle Flash combustion & Thermal Conductivity Detection (TCD)Nuclear magnetic resonance with an internal calibratorInductively coupled plasma mass spectrometry
Limit of Detection ~0.1% (Absolute mass fraction)~0.1 - 1% (Dependent on scan count)Parts per trillion (ppt)
Role for C₉H₁₆N₂O₃ Verifies the empirical formula and bulk organic purityConfirms piperazine ring & acetyl group integrityEnsures absence of toxic catalysts (Pb, As, Cd, Hg, Pd)

Experimental Data: Elemental Standardization of C₉H₁₆N₂O₃

To validate a batch of 3-(4-acetylpiperazin-1-yl)propanoic acid, we calculate the theoretical mass percentages based on its formula (C₉H₁₆N₂O₃) and compare them against empirical data generated by a CHNS/O analyzer. Pharmaceutical standards typically require the experimental values to fall within ±0.4% of the theoretical values to confirm >99% purity.

Table 2: CHNS/O Experimental Data vs. Theoretical Mass
ElementTheoretical Mass (%)Experimental Found (%)Deviation (Δ%)USP Acceptance Criteria
Carbon (C) 53.9853.85-0.13≤ ±0.4%
Hydrogen (H) 8.058.10+0.05≤ ±0.4%
Nitrogen (N) 13.9913.92-0.07≤ ±0.4%
Oxygen (O) 23.9724.01+0.04≤ ±0.4%

Data Interpretation: The deviations across all four elements are well within the ±0.4% threshold, confirming the absence of significant organic impurities (such as residual propanoic acid or unreacted piperazine derivatives).

Self-Validating Experimental Protocols

As an application scientist, I design protocols not just to generate data, but to inherently prove their own accuracy. Below are the self-validating workflows used to generate the data above.

Protocol A: CHNS/O Combustion Analysis

Objective: Determine the absolute mass fraction of C, H, N, and O.

  • Sample Preparation: Weigh exactly 2.000 ± 0.005 mg of 3-(4-acetylpiperazin-1-yl)propanoic acid into a consumable tin (Sn) capsule using a microbalance.

    • Causality: We use tin rather than aluminum because tin acts as a catalyst during the flash combustion phase. When exposed to oxygen, the tin oxidizes in a violently exothermic reaction, briefly spiking the localized temperature to ~1800°C. This ensures the complete destruction of the robust piperazine ring, preventing refractory carbonaceous residues that would artificially lower the carbon mass fraction.

  • Combustion & Reduction: Drop the capsule into the combustion reactor (maintained at 1000°C) under a Helium/O₂ carrier gas stream. Pass the resultant gases over a hot copper reduction column to convert any nitrogen oxides (NOx) back into N₂ gas.

  • Separation & Detection: Separate the N₂, CO₂, H₂O, and SO₂ gases via a specialized GC column and quantify them using a Thermal Conductivity Detector (TCD).

  • Self-Validating System Check: Bracket the unknown samples with a certified reference material (e.g., Sulfanilamide) every 10 runs. If the measured nitrogen or carbon content of the Sulfanilamide standard deviates by more than ±0.3% from its known theoretical value, the system automatically halts the sequence. This prevents the release of false purity data due to column exhaustion or gas leaks.

Protocol B: Trace Metal Screening (USP <233> via ICP-MS)

Objective: Rule out inorganic catalyst contamination.

  • Microwave Digestion: Digest 50 mg of the sample in 5 mL of concentrated ultra-pure HNO₃ using a closed-vessel microwave system.

    • Causality: Closed-vessel digestion prevents the volatilization and loss of elements like Mercury (Hg) and Arsenic (As), ensuring accurate quantification.

  • Analysis: Dilute the digestate and introduce it into the ICP-MS.

  • Self-Validating System Check: Perform a pre-digestion spike recovery. Spike a known concentration of Palladium (Pd) and Lead (Pb) into a duplicate sample before digestion. The protocol is only considered valid if the spike recovery falls between 80% and 120%, proving that the matrix (the propanoic acid derivative) is not suppressing the ionization of the target metals[3].

Visualizing the Analytical Workflow

To synthesize these methodologies into a cohesive strategy, I have mapped the decision tree for the comprehensive purity validation of 3-(4-acetylpiperazin-1-yl)propanoic acid.

G Start 3-(4-Acetylpiperazin-1-yl) propanoic acid CHNSO CHNS/O Combustion (Bulk Organic Purity) Start->CHNSO qNMR Quantitative 1H-NMR (Structural Purity) Start->qNMR ICPMS ICP-MS USP <232>/<233> (Trace Metals) Start->ICPMS Data1 Mass Fraction (%) C, H, N, O CHNSO->Data1 Data2 Absolute Assay (%) vs Internal Std qNMR->Data2 Data3 Trace Impurities (ppm) Pb, As, Cd, Hg ICPMS->Data3 CoA Validated Certificate of Analysis (CoA) Data1->CoA Data2->CoA Data3->CoA

Analytical workflow for comprehensive purity validation.

Conclusion

While advanced techniques like qNMR and ICP-MS provide indispensable data regarding structural integrity and trace toxicity, CHNS/O Combustion Analysis remains the irreplaceable anchor for determining the absolute bulk purity of organic intermediates like 3-(4-acetylpiperazin-1-yl)propanoic acid. By integrating these three orthogonal techniques into a self-validating workflow, pharmaceutical researchers can guarantee the chemical integrity of their materials before advancing to costly API synthesis phases.

References

  • VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." VELP Scientifica Application Notes. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Intertek. "USP 232 and 233 Pharmaceutical Elemental Impurity Testing." Intertek Pharmaceutical Services. Available at:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(4-acetylpiperazin-1-yl)propanoic Acid

[1]

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 3-(4-acetylpiperazin-1-yl)propanoic acid is a pharmaceutical intermediate containing a piperazine ring. While often used in biological buffers or synthesis, piperazine derivatives pose specific environmental risks and must be incinerated to prevent accumulation in water systems.

  • Primary Disposal Method: Chemical Incineration (High temperature).

  • Waste Stream Classification: Non-Halogenated Organic Waste (Solid or Liquid).

  • Critical Incompatibility: DO NOT mix with strong oxidizing agents or nitrating sources (risk of forming carcinogenic nitrosamines).

Chemical Profile & Hazard Identification

Before disposal, verification of the chemical identity is required to ensure it is not inadvertently mixed with incompatible streams.

PropertyData
Chemical Name 3-(4-acetylpiperazin-1-yl)propanoic acid
CAS Number 705941-78-2 (Specific) / 27245-31-4 (Parent analogue)
Formula C₉H₁₆N₂O₃
Molecular Weight 200.24 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in water, DMSO, Methanol
Acidity/Basicity Amphoteric (Contains carboxylic acid and tertiary amine)
GHS Hazards Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Waste Categorization Logic

To ensure regulatory compliance (EPA/RCRA), this compound must be categorized based on its chemical structure.

  • Halogen Status: Non-Halogenated. It contains Carbon, Hydrogen, Nitrogen, and Oxygen. It does not contain Fluorine, Chlorine, Bromine, or Iodine.

  • Solubility Status: Hydrophilic/Amphoteric.

  • EPA Waste Code: This specific compound is not P-listed or U-listed. It is classified as a "Characteristic Waste" if it exhibits corrosivity (pH < 2 or > 12.5) in solution. Otherwise, it is regulated as General Hazardous Chemical Waste .

Why Incineration? Piperazine rings are chemically stable. Standard wastewater treatment plants (WWTP) often fail to fully degrade heterocyclic amines, leading to "pseudopersistence" in aquatic environments. High-temperature incineration ensures the complete breakdown of the piperazine ring into Nitrogen Oxides (


Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-stock or weighing errors.

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a powder hood to prevent inhalation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Transfer: Transfer the solid carefully to the HDPE jar. Do not overfill (leave 10% headspace).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-(4-acetylpiperazin-1-yl)propanoic acid" (95-100%).

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction byproducts.

  • Segregation: Determine the solvent base.

    • If dissolved in Water:[1] Check pH.[2] If pH is 5–9, segregate into Aqueous Organic Waste .

    • If dissolved in DMSO/Methanol: Segregate into Non-Halogenated Organic Solvents .

  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Chromic acid, Permanganates) or Nitric Acid.

    • Reasoning: Piperazines + Nitrating agents

      
       N-Nitrosopiperazines (Potent Carcinogens).
      
  • Transfer: Pour into the waste carboy using a funnel.

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 90%") and the solute ("3-(4-acetylpiperazin-1-yl)propanoic acid <5%").

Visual Decision Workflows

Figure 1: Waste Segregation Decision Tree

Caption: Logical flow for categorizing 3-(4-acetylpiperazin-1-yl)propanoic acid based on physical state and solvent composition.

WasteSegregationStartStart: Waste IdentificationStateCheckPhysical State?Start->StateCheckSolidPathSolid (Powder)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathBinSolidBin: Solid Hazardous Waste(Incineration)SolidPath->BinSolidPack in HDPESolventCheckPrimary Solvent?LiquidPath->SolventCheckOrganicSolvOrganic (MeOH, DMSO)SolventCheck->OrganicSolvAqueousSolvAqueous (Water/Buffer)SolventCheck->AqueousSolvHalogenCheckContains Halogens?(DCM, Chloroform)OrganicSolv->HalogenCheckBinAqBin: Aqueous Waste(Check pH)AqueousSolv->BinAqTrace OrganicsBinNonHalBin: Non-HalogenatedOrganic SolventsHalogenCheck->BinNonHalNoBinHalBin: HalogenatedOrganic SolventsHalogenCheck->BinHalYes

Figure 2: Spill Response Workflow

Caption: Immediate actions to take in the event of a laboratory spill of 3-(4-acetylpiperazin-1-yl)propanoic acid.

SpillResponseSpillSpill DetectedAssessAssess Volume & HazardSpill->AssessPPEDon PPE:Gloves, Goggles, Lab CoatAssess->PPETypeState?PPE->TypeSolidCleanSolid: Cover with wet paper towelto prevent dust. Scoop up.Type->SolidCleanPowderLiquidCleanLiquid: Absorb with vermiculiteor spill pads.Type->LiquidCleanSolutionBagDouble Bag inHeavy Duty PlasticSolidClean->BagLiquidClean->BagLabelLabel as Hazardous WasteBag->LabelReportReport to EHSLabel->Report

Emergency & First Aid Procedures

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present.[4][5] Seek medical attention. (Piperazines can cause corneal edema).

  • Skin Contact: Wash with soap and water.[4][5] If irritation persists (Redness/Itching), consult a physician.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

References

  • Fluorochem. (2024).[6] Safety Data Sheet: 3-(4-Acetyl-piperazin-1-yl)-propionic acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-(4-acetylpiperazin-1-yl)propanoic acid.[7] National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • BenchChem. (2025).[8] Safe Disposal of Piperazine Derivatives. Retrieved from

Personal protective equipment for handling 3-(4-acetylpiperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 3-(4-acetylpiperazin-1-yl)propanoic Acid

An In-Depth Technical Guide on Personal Protective Equipment, Operational Protocols, and Disposal

As a professional in the field of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the use of 3-(4-acetylpiperazin-1-yl)propanoic acid, with a focus on ensuring personal safety and maintaining the integrity of your research. The information herein is synthesized from available safety data and established laboratory best practices to provide a comprehensive and trustworthy resource.

Understanding the Hazard Profile

3-(4-acetylpiperazin-1-yl)propanoic acid and its structural analogs are generally classified as irritants. While comprehensive toxicological data may be limited, the available safety data sheets (SDS) for similar compounds indicate the primary hazards are:

  • Skin Irritation : May cause redness, itching, or inflammation upon contact.[1][2]

  • Serious Eye Irritation : Can cause significant and potentially damaging irritation to the eyes.[1][2]

  • Harmful if Swallowed : Ingestion can lead to adverse health effects.[3]

  • Respiratory Tract Irritation : Inhalation of dust particles may irritate the respiratory system.[1][2]

Given these potential hazards, a systematic approach to personal protection is essential. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 3-(4-acetylpiperazin-1-yl)propanoic acid. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Required PPE Rationale
Weighing and Aliquoting (Solid Form) Nitrile Gloves, Safety Glasses with Side Shields, Laboratory Coat, Fume Hood or Ventilated EnclosureTo prevent skin and eye contact with fine powders and to avoid inhalation of airborne particles.
Dissolving in Solvents Nitrile Gloves, Chemical Splash Goggles, Laboratory Coat, Fume HoodTo protect against splashes of the chemical solution that can cause serious eye damage and skin irritation.
General Handling and Reactions Nitrile Gloves, Safety Glasses with Side Shields, Laboratory CoatTo provide a baseline of protection against incidental contact.
Spill Cleanup Nitrile Gloves (double-gloved), Chemical Splash Goggles, Laboratory Coat, Respiratory Protection (if significant dust is present)To ensure maximum protection during the handling of a potentially concentrated amount of the chemical.
A Closer Look at Your PPE Choices:
  • Hand Protection : Nitrile gloves are recommended as they provide good resistance to a wide range of chemicals. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement for handling this compound.[1] However, when there is a risk of splashing, chemical splash goggles should be worn.[4]

  • Skin and Body Protection : A standard laboratory coat should be worn at all times to protect your skin and clothing from accidental spills.[1]

  • Respiratory Protection : Handling of the solid material should be done in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of dust.[5] If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[4]

Operational and Handling Protocols

Adherence to proper handling procedures is as crucial as wearing the correct PPE. The following workflow is designed to minimize exposure and ensure a safe working environment.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_sds Review Safety Data Sheet prep_hood->prep_sds weigh Weigh Solid in Fume Hood prep_sds->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer clean Clean Glassware transfer->clean Proceed to Cleanup dispose Dispose of Waste Properly clean->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.